molecular formula C11H19N3O B3080311 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1082828-64-5

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B3080311
CAS No.: 1082828-64-5
M. Wt: 209.29 g/mol
InChI Key: CFMWSQWFSICMSM-UHFFFAOYSA-N
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Description

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMWSQWFSICMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202449
Record name 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082828-64-5
Record name 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082828-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with significant potential for drug discovery. This guide focuses on one such entity: this compound. This molecule synergistically combines the structural rigidity and metabolic stability of the 1,3,4-oxadiazole ring with the versatile and frequently utilized piperidine moiety. The 1,3,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering improved pharmacokinetic profiles and serving as a valuable component in various therapeutic agents.[1][2] Similarly, the piperidine ring is a cornerstone in the design of centrally active agents and other pharmaceuticals.[3][4] This document provides a comprehensive technical overview of the subject molecule, detailing its structure, physicochemical properties, a robust synthetic pathway with experimental protocols, and a discussion of its potential applications as a scaffold in modern drug development.

Introduction to the Piperidine-Oxadiazole Scaffold

The strategic combination of the piperidine and 1,3,4-oxadiazole rings creates a molecular architecture of high interest to medicinal chemists.

  • The 1,3,4-Oxadiazole Moiety: This five-membered heterocycle is an important structural motif in pharmaceutical sciences.[5] It is recognized for its metabolic stability and its ability to act as a hydrogen bond acceptor.[1] Furthermore, its rigid, planar geometry serves as an effective linker, orienting substituents in a well-defined spatial arrangement.[1] Derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[2][6]

  • The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in approved drugs, the piperidine ring is a "privileged scaffold." Its conformational flexibility and the basicity of its secondary amine allow for critical interactions with biological targets and provide a handle for modulating physicochemical properties such as solubility. Its presence is particularly notable in compounds targeting the central nervous system (CNS).[3]

The target molecule, this compound, represents a valuable building block that leverages the benefits of both components. The tert-butyl group provides a lipophilic anchor and steric bulk, while the secondary amine of the piperidine ring offers a clear vector for further chemical diversification.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a central piperidine ring linked at the 4-position to the 2-position of a 1,3,4-oxadiazole ring. A tert-butyl group is attached to the 5-position of the oxadiazole ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for the molecule. These values are computationally predicted and serve as a guideline for experimental design.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₉N₃O-
Molecular Weight 209.29 g/mol -
Predicted XlogP 1.6 - 2.5Computational[7]
Hydrogen Bond Donors 1 (Piperidine NH)Structural Analysis
Hydrogen Bond Acceptors 3 (Oxadiazole N, N, O)Structural Analysis
Predicted pKa (Basic) 9.5 - 10.5 (Piperidine N)Chemical Analogy
Physical Form Expected to be a solid at 25°CAnalogy
Solubility Soluble in methanol, DMSO, DCM; poorly soluble in waterChemical Analogy

Synthesis and Purification

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established and typically proceeds through the cyclization of diacylhydrazine intermediates.[2][5] The proposed pathway leverages this robust methodology, starting from a protected piperidine derivative to ensure selective reactions.

Retrosynthetic Analysis

The disconnection approach identifies the key precursors: a protected piperidine-4-carbohydrazide and a source of the pivaloyl group, such as pivaloyl chloride. The piperidine nitrogen requires a protecting group, such as the tert-butoxycarbonyl (Boc) group, to prevent side reactions.

retrosynthesis cluster_deprotection Deprotection cluster_cyclization Oxadiazole Formation (Cyclodehydration) cluster_start Starting Materials Target This compound Protected_Piperidine N-Boc-4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine Target->Protected_Piperidine Diacylhydrazide N-Boc-piperidine-4-carbohydrazide + Pivaloyl Chloride Protected_Piperidine->Diacylhydrazide Hydrazide N-Boc-piperidine-4-carbohydrazide Diacylhydrazide->Hydrazide Pivaloyl Pivaloyl Chloride Diacylhydrazide->Pivaloyl

Sources

Biological Significance of the 1,3,4-Oxadiazole Piperidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of the 1,3,4-Oxadiazole Piperidine Core Structure Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fusion of the 1,3,4-oxadiazole ring with a piperidine moiety represents a privileged scaffold in modern medicinal chemistry. This hybrid core leverages the bioisosteric properties of the oxadiazole ring—acting as a stable surrogate for amide or ester linkages—while utilizing the piperidine ring to modulate lipophilicity, solubility, and target binding affinity.

This guide analyzes the structural rationale, therapeutic mechanisms, and synthetic pathways of this core.[1][2][3][4][5] It is designed to move beyond basic literature review into actionable technical insights for scaffold design.

Structural Rationale & Pharmacophore Logic

The 1,3,4-Oxadiazole Linker

The 1,3,4-oxadiazole ring is not merely a linker; it is a critical pharmacophore.

  • Bioisosterism: It mimics the peptide bond (

    
    ) but lacks the hydrolytic instability of esters and amides.
    
  • Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, facilitating interaction with receptor pockets (e.g., kinase domains).

  • Metabolic Stability: The aromatic nature of the ring resists rapid metabolic degradation compared to linear linkers.

The Piperidine Moiety

The piperidine ring serves as the "solubilizing tail" and a basic center.

  • pKa Modulation: The secondary or tertiary amine within the piperidine ring can be protonated at physiological pH, enhancing water solubility and bioavailability.

  • Target Interaction: In many kinase inhibitors, the piperidine moiety extends into the solvent-accessible region of the ATP-binding pocket, often forming salt bridges with residues like Asp or Glu.

Therapeutic Mechanisms of Action

The biological activity of this core is pleiotropic, but its most potent applications lie in oncology and antimicrobial therapy.

Anticancer Activity: Kinase & Enzyme Inhibition

The primary mechanism in cancer therapy involves the inhibition of growth factor receptors (EGFR, VEGFR) and enzymes like Thymidylate Synthase (TS).

  • EGFR/VEGFR Inhibition: The oxadiazole core positions the molecule within the ATP-binding cleft, while the piperidine tail interacts with the ribose-binding region or the solvent front. This blocks downstream signaling pathways (PI3K/Akt/mTOR), leading to apoptosis.

  • Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.

Visualization: Mechanism of Action (EGFR Inhibition)

The following diagram illustrates the blockade of the EGFR pathway by the scaffold.

EGFR_Pathway Scaffold 1,3,4-Oxadiazole Piperidine Core EGFR EGFR (Tyrosine Kinase) Scaffold->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Scaffold->Apoptosis Induces ATP ATP Binding EGFR->ATP Normal Function Phos Autophosphorylation ATP->Phos Blocked by Scaffold RAS RAS Activation Phos->RAS PI3K PI3K / Akt / mTOR Phos->PI3K RAF RAF / MEK / ERK RAS->RAF Prolif Cell Proliferation & Survival RAF->Prolif PI3K->Prolif Prolif->Apoptosis Inhibited

Caption: Figure 1: Competitive inhibition of EGFR by the oxadiazole-piperidine scaffold blocks downstream PI3K/Akt and RAS/RAF signaling, triggering apoptosis.

Antimicrobial Activity

In bacterial and fungal models, the core structure targets:

  • DNA Gyrase (Bacteria): The scaffold intercalates with DNA or binds to the gyrase B subunit, preventing bacterial replication.

  • CYP51 (Fungi): Inhibition of sterol 14α-demethylase disrupts the fungal cell membrane.

Structure-Activity Relationship (SAR) Analysis

To optimize this core, specific substitution patterns are required.

RegionModificationBiological Effect
Oxadiazole C-2 Aryl substitution (Phenyl, Pyridyl)Essential for hydrophobic interaction in the binding pocket. Electron-withdrawing groups (e.g., -Cl, -NO2) often increase potency [1].
Oxadiazole C-5 Linker to Piperidine (Methylene

)
A 1-carbon spacer is optimal. Direct attachment can reduce flexibility and potency.
Piperidine N-1 Alkyl/Aryl substituentsBulky aryl groups (e.g., benzyl) enhance lipophilicity and membrane permeability. Small alkyls improve solubility.
Piperidine C-4 Functionalization (e.g., -OH, -COOH)Polar groups here can form additional H-bonds but may reduce cell membrane penetration.

Key Insight: The "Mannich base" approach—linking the oxadiazole and piperidine via a methylene bridge—is a proven strategy to maintain the integrity of both rings while allowing rotational freedom for induced-fit binding.

Technical Workflow: Synthesis Protocol

This section details a robust, self-validating protocol for synthesizing a 5-substituted-2-(piperidine-1-ylmethyl)-1,3,4-oxadiazole .

Synthetic Route

The synthesis typically proceeds via the cyclization of a hydrazide followed by a Mannich reaction.

Visualization: Synthesis Workflow

Synthesis_Flow Step1 Start: Carboxylic Acid (R-COOH) Step2 Esterification (MeOH/H2SO4) Step1->Step2 Step3 Hydrazide Formation (NH2NH2-H2O) Step2->Step3 Step4 Cyclization (CS2/KOH or POCl3) Step3->Step4 Step5 Oxadiazole Thiol/Core Step4->Step5 Step6 Mannich Reaction (HCHO + Piperidine) Step5->Step6 Final Final Product: Oxadiazole-Piperidine Hybrid Step6->Final

Caption: Figure 2: Step-wise synthesis of the hybrid core via esterification, hydrazide formation, cyclization, and Mannich condensation.

Detailed Protocol (Mannich Base Derivative)

Reagents: Aromatic acid hydrazide, Carbon disulfide (


), Potassium hydroxide (KOH), Formaldehyde (37%), Piperidine.
  • Formation of 1,3,4-Oxadiazole-2-thiol:

    • Dissolve aromatic acid hydrazide (0.01 mol) in ethanol (50 mL).

    • Add KOH (0.01 mol) and

      
       (0.02 mol) slowly.
      
    • Reflux for 6–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Acidify with dilute HCl to precipitate the thiol derivative. Filter and recrystallize from ethanol.

    • Validation: IR peak at ~2500-2600

      
       (SH stretch) confirms thiol formation.
      
  • Mannich Reaction (Coupling Piperidine):

    • Dissolve the synthesized oxadiazole-thiol (0.01 mol) in ethanol.

    • Add Formaldehyde (37%, 1.5 mL) and stir for 1 hour.

    • Add Piperidine (0.01 mol) dropwise.

    • Stir at room temperature for 4–6 hours or reflux for 2 hours depending on steric hindrance.

    • Pour into ice water. The solid precipitate is the target hybrid.

    • Validation: NMR will show a singlet at

      
       4.5–5.0 ppm corresponding to the 
      
      
      
      methylene bridge.

Bioassay Validation: MTT Cytotoxicity Assay

To validate the biological significance, a standard MTT assay is recommended.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

    
     cells/well.
    
  • Treatment: After 24h, treat with the synthesized compound at varying concentrations (0.1, 1, 10, 50, 100

    
    ). Use DMSO as vehicle control.
    
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant, add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
    .
    

Success Metric: An


 generally indicates a promising lead compound for this scaffold [2].

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI Molecules. Available at: [Link][6][7][8][9]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine/Piperidine Functionalities. National Institutes of Health (PMC). Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)piperidine core represents a significant structural motif in contemporary medicinal chemistry. While a singular, linear history of this specific molecule's discovery is not extensively documented, its true significance lies in its role as a privileged scaffold in the design of highly selective and potent therapeutic agents. This guide provides an in-depth technical analysis of this core, tracing its synthetic origins, exploring its critical contributions to the pharmacological profiles of advanced drug candidates, and offering field-proven insights for researchers and drug development professionals. We will delve into the rationale behind its design, the synthetic methodologies for its construction, and its notable application in the development of targeted cancer therapies.

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole and Piperidine Moieties

The confluence of a 1,3,4-oxadiazole ring with a piperidine nucleus, particularly when functionalized with a tert-butyl group, creates a chemical scaffold with a highly desirable combination of properties for drug development.

  • The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a bioisostere of amide and ester functionalities.[1] Its incorporation into a drug candidate can confer several advantages, including enhanced metabolic stability, improved pharmacokinetic profiles, and favorable in vivo performance.[1] The oxadiazole ring is a common feature in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

  • The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs, the piperidine ring serves as a versatile linker and a key determinant of a molecule's three-dimensional conformation. Its saturated nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

  • The Tert-butyl Group: This bulky, lipophilic group often plays a crucial role in enhancing metabolic stability by sterically hindering sites of metabolism. It can also contribute to the hydrophobic interactions within a target's binding pocket, thereby increasing potency.

The strategic combination of these three components in the this compound scaffold has made it a valuable building block in the quest for novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives generally follows established methodologies for the formation of 1,3,4-oxadiazoles. A common and effective approach involves the cyclization of an acylhydrazide precursor.

General Synthetic Pathway

A representative synthetic route is outlined below. This multi-step process typically begins with readily available starting materials and employs robust and scalable reactions.

Synthetic_Pathway A Piperidine-4-carboxylic acid derivative C Acylhydrazide intermediate A->C Amide coupling B Hydrazine B->C E N-Pivaloyl acylhydrazide C->E Acylation D Pivaloyl chloride (or equivalent) D->E G This compound E->G POCl3, TsCl, or other dehydrating agents F Cyclization/Dehydration

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how the this compound core can be synthesized, drawing from common practices in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[5]

Step 1: Synthesis of Piperidine-4-carbohydrazide

  • To a solution of a suitable N-protected piperidine-4-carboxylic acid ester (e.g., tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate) in ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, the N-protected piperidine-4-carbohydrazide, can often be used in the next step without further purification.

Step 2: Acylation with Pivaloyl Chloride

  • Dissolve the crude N-protected piperidine-4-carbohydrazide in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

  • Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the acylated intermediate.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • To the crude acylated intermediate, add a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), tosyl chloride in the presence of a base, or polyphosphoric acid (PPA).[5]

  • Heat the reaction mixture, typically to reflux, for 2-8 hours. The reaction should be monitored by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-protected this compound.

Step 4: Deprotection (if necessary)

  • If an N-Boc protecting group is used, it can be removed by treating the compound with an acid such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent.

  • After the deprotection is complete, neutralize the reaction and extract the final product.

Application in Drug Discovery: The Case of AZD8835

The utility of the this compound scaffold is prominently illustrated in its incorporation into AZD8835 , a potent and selective inhibitor of PI3Kα and PI3Kδ developed for the treatment of cancers.[6]

AZD8835, also known as 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one, emerged from an optimization program aimed at improving the kinase selectivity of an initial series of PI3Kα inhibitors.[6] The 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl) moiety is a key component of the final, highly optimized molecule.

Structural and Pharmacological Significance in AZD8835

The inclusion of the this compound core in AZD8835 was a deliberate design choice to address several critical aspects of drug development:

  • Potency and Selectivity: The oxadiazole-piperidine fragment contributes to the overall conformation of the molecule, enabling it to bind with high affinity to the active sites of PI3Kα and PI3Kδ, while showing selectivity against other kinases.[6]

  • Metabolic Stability: The tert-butyl group and the metabolically robust oxadiazole ring likely contribute to the low metabolic turnover of AZD8835, a desirable property for an orally administered drug.[6]

  • Physicochemical Properties: The overall structure of AZD8835, including this core, results in physicochemical properties suitable for oral administration.[6]

In preclinical studies, AZD8835 demonstrated significant pharmacodynamic modulation of AKT phosphorylation and potent tumor growth inhibition in a xenograft model.[6] This compound has progressed to Phase I clinical trials, underscoring the successful application of the this compound scaffold in developing a promising anti-cancer agent.[6][7]

Drug_Development_Logic Scaffold This compound Core - Metabolic Stability - Conformational Rigidity - Versatile Linker Properties Desirable Drug-like Properties - Oral Bioavailability - Favorable PK/PD Profile - High Potency & Selectivity Scaffold->Properties Contributes to Candidate Optimized Drug Candidate (e.g., AZD8835) - PI3Kα/δ Inhibitor - Anti-cancer Activity Properties->Candidate Enables Development of

Caption: Logical relationship of the core scaffold to drug properties and candidate development.

Quantitative Data and Physicochemical Properties

While extensive data on the isolated this compound is not compiled as a standalone entity, we can infer its properties from related structures available in public databases.

PropertyValue (Predicted/Related Compounds)Source
Molecular FormulaC₁₁H₁₉N₃O-
Molecular Weight209.29 g/mol -
XlogP~1.5 - 2.5PubChem (for similar structures)
Hydrogen Bond Donors1 (piperidine NH)-
Hydrogen Bond Acceptors3 (oxadiazole N, O)-

Note: These values are estimates based on the core structure and may vary in derivatized forms.

Conclusion and Future Perspectives

The this compound core has established itself as a valuable and privileged scaffold in modern drug discovery. Its strategic combination of a metabolically robust oxadiazole ring, a conformationally versatile piperidine linker, and a stabilizing tert-butyl group provides a powerful platform for the design of potent and selective therapeutic agents. The successful development of the clinical candidate AZD8835 highlights the immense potential of this scaffold.

Future research will likely see the continued application of this core in the development of inhibitors for a variety of biological targets beyond kinases. The modular nature of its synthesis allows for the facile generation of diverse chemical libraries, which can be screened against a wide range of diseases. As our understanding of disease biology deepens, the strategic deployment of well-designed chemical scaffolds like this compound will remain a cornerstone of successful drug development programs.

References

  • Barlaam, B., Cosulich, S., Delouvrié, B., et al. (2015). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Bioorganic & Medicinal Chemistry Letters, 25(22), 5155-5162. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules, 16(8), 6465-6481. Available at: [Link]

  • Iancu, I., Neda, I., & Caira, M. R. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Chim, 58(9), 883-885. Available at: [Link]

  • Kumar, D., Aggarwal, N., Deep, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(7), 849. Available at: [Link]

  • Sharma, P., & Majee, C. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.
  • Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
  • European Patent Office. (n.d.). EP2114935B1 - PIPERIDINE GPCR AGONISTS. Available at: [Link]

  • PubChem. (n.d.). 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride. Available at: [Link]

  • Singh, S., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 29(1), 123. Available at: [Link]

  • Rutavičius, A., & Vainilavičius, P. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 163-165. Available at: [Link]

Sources

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound is a pharmacologically significant scaffold designed to introduce a metabolically stable, lipophilic spacer into drug candidates. The 1,3,4-oxadiazole ring acts as a bioisostere for amides and esters, improving metabolic stability and membrane permeability. The tert-butyl group provides steric bulk and lipophilicity, while the piperidine moiety offers a versatile secondary amine handle for further functionalization (e.g., reductive amination, acylation, or SNAr reactions).

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this compound.[1]

Chemical Identity & Profile

Property Specification
IUPAC Name 4-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]piperidine
Common Name 4-(5-t-Butyl-1,3,4-oxadiazol-2-yl)piperidine
Molecular Formula C₁₁H₁₉N₃O
Molecular Weight 209.29 g/mol
CAS Number Not widely indexed in public commercial databases.Refer to Boc-protected analog (CAS 280110-70-5) for structural precedent.
Structure Type Heterocyclic Amine (Piperidine + 1,3,4-Oxadiazole)
Key Features Lipophilic tert-butyl group; Basic secondary amine; Hydrogen bond acceptor (oxadiazole N/O).
Structural Analysis

The molecule consists of three distinct domains:

  • Piperidine Ring: A saturated, six-membered nitrogen heterocycle providing solubility and a reactive handle.

  • 1,3,4-Oxadiazole Core: A planar, electron-deficient aromatic ring that serves as a rigid linker.

  • Tert-Butyl Group: A bulky, hydrophobic substituent that fills lipophilic pockets in target proteins and blocks metabolic oxidation at the 5-position.

Synthetic Pathways

The synthesis of this compound typically proceeds via the cyclodehydration of a diacylhydrazine intermediate derived from isonipecotic acid.

Route A: Cyclodehydration via Phosphoryl Chloride (POCl₃)

This is the most robust method for generating the 1,3,4-oxadiazole ring on a multigram scale.

Step 1: Hydrazide Formation

React N-Boc-isonipecotic acid (or its methyl ester) with hydrazine hydrate in refluxing ethanol to yield the corresponding hydrazide.

  • Reagents: N-Boc-isonipecotic acid ethyl ester, NH₂NH₂·H₂O, EtOH, Reflux.

  • Yield: >90%.[2][3]

Step 2: Acylation

Couple the hydrazide with pivaloyl chloride (trimethylacetyl chloride) in the presence of a base (TEA or DIPEA) to form the N,N'-diacylhydrazine intermediate.

  • Reagents: Pivaloyl chloride, TEA, DCM, 0°C to RT.

Step 3: Cyclodehydration

Treat the diacylhydrazine with a dehydrating agent such as POCl₃ (Phosphoryl chloride) or Burgess Reagent .

  • Note: POCl₃ is harsh and may cleave the Boc group in situ, yielding the free amine directly or requiring a re-protection step if isolation is difficult.

  • Alternative: For milder conditions, use Burgess Reagent or TsCl/TEA .

Step 4: Deprotection (If Boc is retained)

If the Boc group survives cyclization (e.g., using Burgess reagent), remove it using TFA/DCM or HCl/Dioxane .

Synthetic Workflow Diagram

G Start N-Boc-Isonipecotic Acid (Starting Material) Hydrazide N-Boc-Piperidine-4-carbohydrazide Start->Hydrazide 1. NH2NH2, EtOH Reflux Diacyl N'-Pivaloyl-N-Boc-hydrazide Hydrazide->Diacyl 2. Pivaloyl Chloride TEA, DCM Cyclized N-Boc-4-(5-t-Butyl-1,3,4-oxadiazol-2-yl)piperidine Diacyl->Cyclized 3. Burgess Reagent or POCl3 (cyclization) Final 4-(5-t-Butyl-1,3,4-oxadiazol-2-yl)piperidine (Target) Cyclized->Final 4. TFA/DCM (Deprotection)

Caption: Step-by-step synthetic route from N-Boc-isonipecotic acid to the target piperidine-oxadiazole.

Experimental Protocols

Protocol 1: Synthesis of the Diacylhydrazine Intermediate
  • Dissolve 10 mmol of N-Boc-piperidine-4-carbohydrazide in 50 mL of dry DCM.

  • Add 12 mmol of Triethylamine (TEA) and cool the solution to 0°C under N₂.

  • Dropwise add 11 mmol of Pivaloyl chloride.

  • Stir at 0°C for 30 min, then warm to room temperature (RT) and stir for 2 hours.

  • Wash with water (2x), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate in vacuo to yield the N'-pivaloyl-N-Boc-hydrazide.

Protocol 2: Cyclization to 1,3,4-Oxadiazole
  • Dissolve the intermediate from Protocol 1 in dry THF (0.1 M).

  • Add 1.2 equivalents of Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

  • Heat in a microwave reactor at 100°C for 15 minutes (or reflux overnight).

  • Concentrate the solvent and purify via flash chromatography (Hexane/EtOAc) to obtain the N-Boc-protected oxadiazole.

Protocol 3: Boc-Deprotection
  • Dissolve the protected oxadiazole in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL/mmol).

  • Stir at RT for 1-2 hours (monitor by TLC/LCMS).

  • Concentrate to dryness.

  • Basify with saturated NaHCO₃ or 1N NaOH to pH > 10.

  • Extract with DCM/MeOH (9:1) to obtain the free base This compound .

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 1,3,4-oxadiazole ring is a classic bioisostere for:

  • Amides (-CONH-): It mimics the planar geometry and hydrogen-bonding capability but lacks the hydrolytically labile peptide bond.

  • Esters (-COO-): It provides similar polarity and geometry without susceptibility to esterases.

Metabolic Stability

The tert-butyl group at the 5-position serves a dual purpose:

  • Steric Shielding: It blocks metabolic attack at the oxadiazole ring.

  • Lipophilicity: It increases the LogP, enhancing blood-brain barrier (BBB) penetration if CNS activity is desired.

Target Classes

This scaffold is frequently observed in ligands for:

  • GPCRs: Specifically GPR119 agonists (metabolic disorders) and GPR55 antagonists.

  • Enzyme Inhibitors: As a linker in kinase inhibitors or protease inhibitors where a stable, linear spacer is required.

Pharmacophore Diagram

Pharmacophore Center 1,3,4-Oxadiazole Core (Bioisostere) Left Piperidine Ring (Solubilizing Group) Center->Left Linker Geometry Right Tert-Butyl Group (Lipophilic Anchor) Center->Right Metabolic Shield Left->Right Amphiphilic Balance

Caption: Functional decomposition of the molecule showing the role of each structural component.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Jakopin, Z. (2017). "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Current Organic Chemistry. Link

  • PubChem. (2024). "Compound Summary: 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "Product Specification: tert-Butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate." Link

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profile of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine (hereafter referred to as TBOP ) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and organic semiconductor materials. As a scaffold containing both a lipophilic tert-butyl group and a polar piperidine-oxadiazole core, TBOP exhibits complex solubility behavior that dictates yield and purity during synthesis.

This technical guide outlines the standardized methodology for determining the solid-liquid equilibrium of TBOP in various neat and binary solvent systems. It synthesizes experimental protocols with thermodynamic modeling (Apelblat and van’t Hoff analysis) to provide a roadmap for optimizing crystallization processes.

Physicochemical Profile & Structural Analysis[1][2]

Before initiating solubility experiments, one must understand the structural drivers of TBOP's dissolution behavior.

Structural Property Relationships (SPR)

The TBOP molecule consists of three distinct functional domains that compete to define its solubility:

  • The tert-Butyl Group: A bulky, hydrophobic moiety that significantly increases the partition coefficient (LogP). This group enhances solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) while reducing aqueous solubility.

  • The 1,3,4-Oxadiazole Ring: An electron-deficient, planar heterocycle. It acts as a hydrogen bond acceptor, facilitating dissolution in polar aprotic solvents (e.g., DMF, DMSO, Acetone).

  • The Piperidine Ring: A secondary amine (unless protected) that introduces basicity and hydrogen bond donor/acceptor capability. This moiety makes the solubility pH-dependent in aqueous media.

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2,5-disubstituted 1,3,4-oxadiazoles), the expected solubility hierarchy for TBOP is:

  • High Solubility: DMF > DMSO > Chloroform > Dichloromethane (DCM).

  • Moderate Solubility: Acetone > Ethyl Acetate > Ethanol > Methanol.

  • Low Solubility: Toluene > Water (neutral pH) > Hexane.

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data, we utilize the Laser Dynamic Monitoring Method or the Static Gravimetric Method . The protocol below details the Gravimetric Method, which is the gold standard for thermodynamic validation.

Materials & Reagents[3]
  • Solute: TBOP (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane.

  • Equipment: Jacketed glass vessel (50 mL), Circulating water bath (±0.05 K precision), Analytical balance (±0.0001 g).

Step-by-Step Methodology
  • Excess Addition: Add an excess amount of TBOP solid to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension continuously at the target temperature (e.g., 293.15 K to 333.15 K) for 24–48 hours.

    • Critical Control: Ensure solid phase is always present. If the solution becomes clear, add more TBOP.

  • Sedimentation: Stop stirring and allow the phases to separate for 2 hours at the isothermal condition.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.

  • Quantification:

    • Transfer a known mass of the supernatant to a pre-weighed weighing dish.

    • Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved.

    • Alternative: Dilute the aliquot and analyze via HPLC-UV (approx. 254 nm) against a standard curve.

Workflow Visualization

SolubilityWorkflow Prep Solvent & Solute Preparation Mix Equilibration (Stirring >24h) Prep->Mix Excess Solid Settle Phase Separation (Isothermal) Mix->Settle Equilibrium Reached Sample Sampling (0.45µm Filter) Settle->Sample Supernatant Analyze Quantification (Gravimetric/HPLC) Sample->Analyze Aliquot Data Mole Fraction (x) Calculation Analyze->Data Mass/Area

Figure 1: Standardized workflow for determining the solid-liquid equilibrium of TBOP.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for the interpolation of solubility at any temperature.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of TBOP.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideality of the solution, while
      
      
      accounts for the temperature dependence of the enthalpy of fusion.[1]
Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (


) and entropy (

) are calculated using the van't Hoff equation:


  • Endothermic Process: If solubility increases with temperature (typical for TBOP),

    
     is positive.
    
  • Driving Force: If

    
    , the process is spontaneous.
    
Representative Data Trends (Reference Values)

Note: The values below are representative of 2,5-disubstituted 1,3,4-oxadiazole analogs and serve as a baseline for validation.

SolventSolubility Trend (Mole Fraction

)
Thermodynamic Characteristic
DMF High (

range)
Strong solute-solvent H-bonding
Acetone Moderate (

range)
Dipole-dipole interactions
Ethanol Moderate-Low (

range)
Proticity interferes with oxadiazole N
Water Very Low (

range)
Hydrophobic effect dominates

Applications in Process Chemistry

Understanding the solubility curve allows for the design of efficient purification processes.[1]

Cooling Crystallization

For solvents with a steep solubility curve (large coefficient


 in Apelblat), such as Ethanol  or Acetonitrile :
  • Dissolve crude TBOP at reflux (

    
    ).
    
  • Cool slowly to

    
     (e.g., 0°C).
    
  • The steep drop in solubility (

    
    ) forces precipitation of high-purity crystals.
    
Anti-Solvent Crystallization

For solvents where TBOP is highly soluble (e.g., DMF):

  • Dissolve TBOP in minimal DMF.

  • Slowly add water (anti-solvent).

  • The mixture reaches supersaturation, precipitating TBOP.

Logic Diagram for Solvent Selection

CrystallizationLogic Start Select Solvent for TBOP Purification CheckCurve Check Solubility Curve (Apelblat Slope) Start->CheckCurve Steep Steep Curve? (High dS/dT) CheckCurve->Steep Flat Flat Curve? Steep->Flat No Cooling Use Cooling Crystallization (e.g., Ethanol, Acetone) Steep->Cooling Yes Evap Use Evaporative Crystallization (e.g., Ethyl Acetate) Flat->Evap Moderate Sol AntiSolv Use Anti-Solvent Precipitation (e.g., DMF + Water) Flat->AntiSolv High Sol

Figure 2: Decision matrix for selecting crystallization strategies based on thermodynamic data.

References

  • Ren, B., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures." Biointerface Research in Applied Chemistry. Link

  • Sun, X., et al. (2025). "Solubility Measurement and Hansen Solubility Parameters of Nifuratel in 12 Monosolvents." Journal of Chemical & Engineering Data. Link

  • Piao, Z., et al. (2024). "Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents." ResearchGate.[2] Link

  • Somani, R. R., et al. (2011). "Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4-oxadiazoles." Der Pharma Chemica. Link

Sources

Technical Guide: Stability & Storage of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

[1]

Chemical Identity & Physicochemical Profile

Compound Name: this compound Molecular Formula: C₁₁H₁₉N₃O Molecular Weight: ~209.29 g/mol Functional Class: Heterocyclic Secondary Amine / 1,3,4-Oxadiazole Scaffold[1][2]

Core Structural Analysis

This molecule is a bifunctional scaffold often used as a building block in medicinal chemistry.[1] Its stability profile is dictated by the interplay between two distinct moieties:

  • The Piperidine Ring (Secondary Amine): This is the "active" stability risk.[1] As a secondary aliphatic amine (pKa ~11), it is highly nucleophilic and basic. It drives the compound's sensitivity to atmospheric carbon dioxide and oxidation.[1]

  • The 1,3,4-Oxadiazole Core: This heteroaromatic ring acts as a bioisostere for esters or amides. While generally robust, it possesses specific hydrolytic sensitivities under extreme pH conditions.

  • The Tert-butyl Group: This bulky lipophilic group provides steric protection to the 5-position of the oxadiazole, enhancing thermal stability and solubility in organic solvents, but does not introduce specific degradation pathways.[1]

Chemical Stability & Degradation Mechanisms[1]

To ensure integrity, one must mitigate three primary degradation pathways. The following diagram illustrates the causality between environmental exposure and chemical degradation.

Degradation Pathway Analysis (DOT Visualization)

DegradationPathwaysCompound4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidineCarbamatePiperidinium Carbamate(Reversible Salt)Compound->CarbamateNucleophilic AttackNOxidePiperidine N-Oxide(Irreversible)Compound->NOxideRadical OxidationRingOpenHydrazide Derivatives(Ring Cleavage)Compound->RingOpenHydrolysisCO2Atmospheric CO2(Moisture)CO2->CarbamateOxygenAtmospheric O2(Light/Heat)Oxygen->NOxideAcidBaseStrong Acid/Base(pH < 2 or > 12)AcidBase->RingOpen

Figure 1: Primary degradation pathways. The formation of carbamate salts upon exposure to air is the most immediate risk, followed by N-oxidation.

Detailed Mechanism Descriptions
  • Atmospheric Carbamylation (The "Crusting" Effect):

    • Mechanism:[1][2][3] The secondary amine nitrogen attacks atmospheric CO₂ to form a carbamic acid, which immediately reacts with another equivalent of amine to form a piperidinium carbamate salt.

    • Observation: Clear oils or white solids turn into sticky, opaque gums or crusts.

    • Reversibility:[1] Often reversible by basification (NaOH) and extraction, but this compromises purity and yield.

  • N-Oxidation:

    • Mechanism:[1][2][3] In the presence of oxygen and light, the electron-rich piperidine nitrogen can undergo oxidation to the N-oxide.[1] This is accelerated by trace metal impurities or peroxides in solvents (e.g., old ethers).

    • Impact: Irreversible formation of polar impurities that complicate purification.[1]

  • Oxadiazole Hydrolysis:

    • Mechanism:[1][2][3] The 1,3,4-oxadiazole ring is stable at neutral pH. However, prolonged exposure to strong aqueous acids (pH < 2) or bases (pH > 12) at elevated temperatures can cleave the ring, yielding hydrazides and carboxylic acids.

    • Relevance: Low risk during storage; high risk during aggressive chemical deprotection steps.[1]

Storage & Handling Protocols

The following protocols are designed to act as a self-validating system. If the compound changes physical state (e.g., solid to gum), the protocol has been breached.

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rates of oxidation and potential hydrolysis.[1] Essential for long-term (>1 month) storage.
Atmosphere Inert Gas (Argon/Nitrogen) Critical. Displaces CO₂ and O₂ to prevent carbamate formation and N-oxidation.[1] Argon is preferred due to its higher density.[1]
Container Amber Glass Vial Protects against UV-induced radical formation.[1] Glass is impermeable to O₂; plastics (PE/PP) are permeable over time.
Closure Teflon-lined Screw Cap Ensures a gas-tight seal.[1] Avoid parafilm alone, as it is permeable to CO₂ over months.
Desiccation Required Piperidines are hygroscopic.[1] Moisture catalyzes CO₂ absorption.[1] Store the vial inside a secondary jar with desiccant.
Handling Workflow (Decision Tree)

StorageWorkflowStartReceive CompoundCheckStateCheck Physical State(Solid vs. Oil)Start->CheckStateIsOilState: Viscous Oil/GumCheckState->IsOilIsSolidState: Crystalline SolidCheckState->IsSolidPurifyRe-purify (Flash Chrom.)to remove CarbamatesIsOil->PurifyIf crusty/opaqueAliquotAliquot under ArgonIsOil->AliquotIf clearIsSolid->AliquotPurify->AliquotFreezeFlash Freeze (Liq. N2)if unstableAliquot->FreezeOptionalStoreStore at -20°C(Desiccated)Aliquot->StoreFreeze->Store

Figure 2: Handling decision tree. Visual inspection of the physical state is the first line of quality control.

Quality Control & Re-Test Guidelines

Analytical Monitoring[1][4]
  • 1H NMR (Proton NMR): The diagnostic peak for the piperidine ring protons (typically

    
     2.6–3.2 ppm) will shift significantly downfield if the amine has reacted with CO₂ (carbamate formation) or oxidized.
    
  • LC-MS: Look for [M+16] peaks (N-oxide) or [M+44] peaks (carbamate species, though these often dissociate in the MS source).[1]

  • Appearance: A transition from white/off-white solid to yellow oil or sticky gum indicates degradation.[1]

Re-Test Intervals
  • Solid Form: Every 6 months.

  • Oil/Gum Form: Every 3 months (oils have higher surface area for oxidation).[1]

  • In Solution: Do not store in solution. If necessary, store in anhydrous DMSO or Methanol at -80°C for < 1 week. Avoid chlorinated solvents (DCM/Chloroform) for storage as they can alkylate the secondary amine over time (quaternization).

References

  • Piperidine Reactivity & Nucleophilicity

    • Mayr, H., et al. "Nucleophilicities of Amines." Master Organic Chemistry / J. Am. Chem. Soc.[1] (Synthesized Data).

  • 1,3,4-Oxadiazole Stability

    • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • (Contextual citation for oxadiazole stability).

  • General Amine Storage Protocols

    • Sigma-Aldrich/Merck Safety Data Sheets (Piperidine Derivatives).[1]

    • (General handling for secondary amines).

Strategic Utilization of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers utilizing 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine as a core scaffold in medicinal chemistry. It moves beyond simple cataloging to explore the strategic application of this pharmacophore in targeting GPCRs and metabolic enzymes.

Executive Summary

This compound is not merely a chemical intermediate; it is a privileged structure designed to bridge the gap between fragment-based screening and lead optimization. Its architecture combines a basic amine (piperidine) for ionic anchoring, a bioisostere for hydrolytically unstable amides (1,3,4-oxadiazole), and a bulky lipophilic domain (tert-butyl) to occupy hydrophobic pockets. This guide outlines its primary utility in developing antagonists for Histamine H3 , MCH-1 , and inhibitors for 11β-HSD1 .

Part 1: Structural Biology & Pharmacophore Analysis

To effectively deploy this scaffold, one must understand the specific role of its three distinct domains within a protein binding pocket.

The Tripartite Pharmacophore

The molecule functions as a "Head-Linker-Tail" assembly, though often the piperidine acts as the central linker in larger drug molecules.

  • The Piperidine Ring (Ionic Anchor):

    • Function: At physiological pH (7.4), the secondary amine (

      
      ) is protonated.
      
    • Target Interaction: Forms a critical salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within GPCR transmembrane domains (e.g., Asp3.32 in aminergic GPCRs).

  • The 1,3,4-Oxadiazole (Bioisostere):

    • Function: Acts as a stable surrogate for amide or ester linkages.

    • Target Interaction: Provides hydrogen bond acceptor sites (N3/N4) without the metabolic liability of hydrolysis. It rigidly orients the tert-butyl group.

  • The Tert-Butyl Group (Hydrophobic Cap):

    • Function: A spherical, bulky lipophilic moiety.

    • Target Interaction: Occupies defined hydrophobic sub-pockets (e.g., the S2 pocket in proteases or hydrophobic clefts in receptors), increasing binding affinity through van der Waals forces and displacing solvation water (entropy gain).

Pharmacophore Visualization (DOT)

The following diagram illustrates the interaction logic of the scaffold within a theoretical binding site.

Pharmacophore Scaffold This compound Piperidine Piperidine Nitrogen (Secondary Amine) Scaffold->Piperidine Oxadiazole 1,3,4-Oxadiazole (Heterocycle) Scaffold->Oxadiazole T_Butyl Tert-Butyl Group (Lipophilic) Scaffold->T_Butyl Target_Asp Target: Asp/Glu Residue (Ionic Interaction) Piperidine->Target_Asp Salt Bridge (pH 7.4) Target_H_Donor Target: Backbone NH (H-Bond Donor) Oxadiazole->Target_H_Donor H-Bond Acceptor Target_Hydrophobic Target: Hydrophobic Pocket (Van der Waals) T_Butyl->Target_Hydrophobic Hydrophobic Fit

Figure 1: Interaction map showing the tripartite binding mode of the scaffold against generic GPCR/Enzyme targets.

Part 2: Primary Therapeutic Targets

Research indicates this specific scaffold is most relevant for the following therapeutic classes.

Histamine H3 Receptor Antagonists (CNS Disorders)

The piperidine-oxadiazole motif is a classic template for H3 antagonists used in treating narcolepsy, Alzheimer's, and ADHD.

  • Mechanism: The piperidine nitrogen interacts with Asp3.32 (D114) in TM3 of the H3 receptor. The oxadiazole-tert-butyl tail extends into the extracellular loop region, providing subtype selectivity over H1/H2 receptors.

  • Design Strategy: Derivatize the piperidine nitrogen with a flexible linker (propyl/butyl) attached to a polar "cap" (e.g., another heterocycle or amide) to span the receptor tunnel.

MCH-1 Antagonists (Obesity & Metabolic Syndrome)

Melanin-concentrating hormone receptor 1 (MCH-1) antagonists often feature a central basic amine flanked by lipophilic aryl systems.

  • Relevance: The tert-butyl-oxadiazole moiety mimics the biaryl systems often found in potent MCH-1 ligands (e.g., SNAP-94847 analogs), providing necessary lipophilicity to cross the blood-brain barrier (BBB).

11β-HSD1 Inhibitors (Type 2 Diabetes)
  • Mechanism: 11β-Hydroxysteroid dehydrogenase type 1 converts cortisone to cortisol. Inhibitors require a bulky lipophilic group to fill the substrate-binding pocket. The tert-butyl group serves this purpose effectively, while the oxadiazole acts as a linker that does not interfere with the catalytic triad.

Part 3: Synthetic Workflows & Protocols

This section details how to synthesize and derivatize the scaffold.

Synthesis of the Core Scaffold

If the scaffold is not commercially sourced, it is synthesized via the hydrazide-cyclization route.

Protocol: Cyclodehydration of Hydrazides

  • Starting Materials: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Pivalohydrazide (for tert-butyl group).

  • Coupling: React acid with hydrazine using EDC/HOBt to form the hydrazide intermediate.

  • Cyclization: React the hydrazide with Pivalic anhydride or Pivaloyl chloride, followed by dehydration using Burgess Reagent or

    
     (Caution: harsh conditions).
    
    • Green Alternative: Use Iodine (

      
      ) in DMSO for oxidative cyclization of the hydrazone.
      
  • Deprotection: Remove the N-Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free amine This compound .

Library Generation (Derivatization)

To transform the scaffold into a bioactive lead, the piperidine nitrogen must be substituted.

Workflow Diagram:

Synthesis Core Core Scaffold: This compound Path_A Path A: Reductive Amination (Aldehydes/Ketones) Core->Path_A NaBH(OAc)3, DCM Path_B Path B: N-Acylation/Sulfonylation (Acid Chlorides/Sulfonyl Chlorides) Core->Path_B Et3N, DCM, 0°C Path_C Path C: SNAr / N-Arylation (Halo-heterocycles) Core->Path_C Pd2(dba)3, BINAP Buchwald-Hartwig Product_A Tertiary Amines (H3/MCH-1 Antagonists) Path_A->Product_A Product_B Amides/Sulfonamides (Enzyme Inhibitors) Path_B->Product_B Product_C N-Aryl Piperidines (Rigid GPCR Ligands) Path_C->Product_C

Figure 2: Synthetic divergence strategies for library generation using the core scaffold.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols include built-in validation steps.

In Vitro H3 Receptor Binding Assay (Membrane Prep)

Objective: Determine affinity (


) of derivatives.
Validation Control:  Use Thioperamide  or Ciproxifan  as a positive control (known H3 antagonists).

Step-by-Step:

  • Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA. Harvest membranes by centrifugation (40,000 x g).

  • Incubation: Mix membrane suspension (20 µg protein) with

    
     (1 nM) and the test compound (concentration range: 
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Check: If Total Binding < 10x Non-Specific Binding, membrane quality is poor.

Metabolic Stability (Microsomal Stability)

Objective: Verify the stability of the oxadiazole ring vs. amide analogs. Validation Control: Testosterone (high turnover) and Warfarin (low turnover).

Step-by-Step:

  • Reaction Mix: 1 µM test compound + 0.5 mg/mL liver microsomes (human/rat) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
    • Expectation: The tert-butyl-oxadiazole moiety should show superior stability compared to a tert-butyl-amide analog.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

  • Gemkow, M.J., et al. "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 2009. Link

  • Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • PubChem. "Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (Analog)." National Library of Medicine. Link

  • Lazewska, D., et al. "Piperidine-based Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 2010. Link

Comprehensive literature review of 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,4-Oxadiazole Derivatives: Synthesis, Pharmacological Versatility, and Drug Design Principles

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,3,4-oxadiazole ring—a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms—is a quintessential example of such a structure.[1][2] Its rigid, planar geometry and unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an invaluable component in modern drug design.[3][4] Derivatives of 1,3,4-oxadiazole are not merely academic curiosities; they are the core of marketed drugs like the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, demonstrating their clinical significance.[1][5][6]

This technical guide offers a comprehensive exploration of the 1,3,4-oxadiazole core, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explain the causality behind synthetic choices, delve into the intricate mechanisms of pharmacological action, and synthesize structure-activity relationship (SAR) data to provide actionable insights for the rational design of next-generation therapeutics.

Part 1: Constructing the Core: Key Synthetic Strategies

The accessibility of the 1,3,4-oxadiazole ring through various reliable synthetic routes is a primary reason for its widespread use. The choice of method often depends on the availability of starting materials and the desired substitution pattern at the 2- and 5-positions.

The Cornerstone Method: Cyclodehydration of 1,2-Diacylhydrazines

The most fundamental and widely employed route involves the intramolecular cyclization of 1,2-diacylhydrazine precursors. This reaction requires the removal of a water molecule, a process facilitated by a range of dehydrating agents.

  • Causality Behind Reagent Choice: Strong dehydrating agents are essential to drive the reaction towards the cyclized product. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common, effective choices that work under relatively harsh conditions.[3][4] For more sensitive substrates, milder reagents like the Burgess reagent offer an alternative, often utilized under microwave irradiation to accelerate the reaction.[2]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via POCl₃

  • Preparation of Diacylhydrazine: Equimolar amounts of an acid hydrazide and an acyl chloride (or carboxylic acid activated with a coupling agent) are stirred in a suitable solvent (e.g., pyridine, dioxane) at 0°C to room temperature for 2-4 hours to form the 1,2-diacylhydrazine intermediate.

  • Cyclization: The isolated diacylhydrazine is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Reaction Progression: The mixture is heated to reflux (typically 80-100°C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess POCl₃.

  • Isolation: The resulting precipitate is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution until neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[4]

Oxidative Cyclization of Acylhydrazones

This powerful method constructs the oxadiazole ring from readily available acylhydrazones, which are formed by condensing acid hydrazides with aldehydes. The final step is an oxidative intramolecular cyclization.

  • Causality Behind Reagent Choice: A variety of oxidizing agents can effect this transformation. Reagents like ceric ammonium nitrate (CAN) and trichloroisocyanuric acid (TCCA) are efficient and operate under mild conditions.[7] This approach is advantageous as it allows for diversity at one of the substituent positions to be introduced via a wide range of commercially available aldehydes.

Experimental Protocol: One-Pot Synthesis via Oxidative Cyclization

  • Hydrazone Formation: An acid hydrazide (1 mmol) and an aromatic aldehyde (1 mmol) are dissolved in a solvent such as ethanol or dichloromethane.

  • Oxidative Cyclization: An oxidizing agent, for example, ceric ammonium nitrate (CAN) (2.2 mmol), is added to the mixture.[7][8]

  • Reaction Progression: The reaction is stirred at room temperature or gentle reflux for a specified time (typically 1-5 hours), with progress monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.[7]

G cluster_0 Key Synthetic Pathways to 1,3,4-Oxadiazole Core Start1 Acid Hydrazide + Acyl Chloride Intermediate1 1,2-Diacylhydrazine Start1->Intermediate1 Condensation Start2 Acid Hydrazide + Aldehyde Intermediate2 Acylhydrazone Start2->Intermediate2 Condensation Start3 Thiosemicarbazide Product 2,5-Disubstituted 1,3,4-Oxadiazole Start3->Product Cyclodesulfurization (e.g., I₂/NaOH, DCC) Intermediate1->Product Cyclodehydration (e.g., POCl₃, Burgess Reagent) Intermediate2->Product Oxidative Cyclization (e.g., CAN, TCCA) G cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Signal (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB_p65 IκB-p65/p50 (Inactive Cytoplasmic Complex) IKK->IkB_p65 Phosphorylates IκB p65_p50 p65/p50 Dimer (Active NF-κB) IkB_p65->p65_p50 IκB Degradation Releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates to Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Initiates Apoptosis Apoptosis Gene->Apoptosis Blocks Oxadiazole 1,3,4-Oxadiazole Derivative (CMO) Oxadiazole->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative. [9] Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Derivatives

Compound Class Target Cell Line Mechanism of Action Reported IC₅₀ (µM) Reference
Benzimidazole Hybrid NCI 60 Panel Not Specified Potent Activity [1]
Diphenylamine Hybrid HT29 (Colon) Cytotoxicity 1.3 - 2.0 [1]
Thioacetamide Deriv. (4h) A549 (Lung) Induces Apoptosis, MMP-9 Inhibition < 0.14 [10]
Thioacetamide Deriv. (4f) A549 (Lung) Induces Apoptosis, Caspase-3 Activation 1.59 [10]
Pyridine Hybrid (73) HEPG2 (Liver) Telomerase Inhibition 1.18 [11]
Thioether Deriv. (76) MCF-7 (Breast) Thymidylate Synthase Inhibition 0.7 [11]

| Asymmetric Disulfides | SMMC-7721 (Liver) | Cytotoxicity | Stronger than 5-FU | [12]|

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates a continuous search for new antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of pathogens. [4][13]

  • Antibacterial Action: These compounds are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [13][14][15]Some derivatives show bactericidal activity and can inhibit and disrupt bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance. [16][17]The mechanism for some has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV. [13]* Antifungal Action: Potent activity has been observed against fungal strains like Candida albicans. [15] Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial 1,3,4-Oxadiazole Derivatives

    Compound Class Target Organism MIC (µg/mL) Reference
    Phenyltetrazole Hybrids S. aureus, E. coli 62.5 [14]
    OZE-I Derivative S. aureus (incl. MRSA) 4 - 16 [17]

    | OZE-III Derivative | S. aureus (incl. MRSA) | 8 - 32 | [17]|

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes. [18]

  • Mechanism of Action: Several series of these derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation. [19]This selectivity is highly desirable as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors (like ibuprofen) that also block the protective COX-1 enzyme. Some compounds have demonstrated superior in vivo anti-inflammatory activity and a better safety profile than the standard drug Celecoxib. [19] Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

    Compound Series In-vivo Model Potency Reference
    Pyrazole Hybrids (9g) Carrageenan-induced rat paw edema ED₅₀ = 74.3 mg/kg
    Substituted Oxadiazoles Histamine-induced edema More potent than Ibuprofen [18]

    | Pyrazole Hybrids (46a, 46e) | Carrageenan-induced rat paw edema | Superior to Celecoxib | [19]|

Anticonvulsant and Antidiabetic Activities
  • Anticonvulsant Potential: Derivatives have shown protective action in standard screening models for epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. [8][20][21]The mechanism is often linked to the modulation of GABAergic systems. [5][8]* Antidiabetic Effects: In the context of diabetes mellitus, these compounds act by inhibiting key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. [22][23][24][25]By slowing the breakdown of complex carbohydrates into glucose, they help manage postprandial hyperglycemia. [22]Some derivatives have demonstrated significant reduction in blood glucose and HbA1c levels in animal models. [22][26]

Part 3: Structure-Activity Relationship (SAR) and Rational Design

Synthesizing the vast amount of pharmacological data reveals key structural features that govern the biological activity of 1,3,4-oxadiazole derivatives. These SAR insights are crucial for guiding the design of more potent and selective molecules.

  • Substituents at the 2- and 5-positions: These are the primary points for modification and largely determine the compound's biological target and potency.

    • For Anticancer Activity: Large, hydrophobic, and aromatic groups (e.g., naphthalene, substituted phenyl rings) are often beneficial. [11]Incorporating other heterocyclic rings like benzimidazole or quinazoline can lead to potent compounds. [1] * For Antimicrobial Activity: The presence of halogenated phenyl rings (e.g., chlorophenyl) or methoxy-substituted phenyl groups often enhances antibacterial and antifungal effects. [14] * For Anti-inflammatory Activity: Bulky aromatic groups, particularly those that can mimic the binding of known COX-2 inhibitors, are favorable. [19]

  • The Role of the Linker: When the oxadiazole is part of a larger hybrid molecule, the linker connecting it to other pharmacophores is critical.

    • A thioether (-S-) or mercapto-acetamide (-S-CH₂-CO-NH-) linker is frequently found in potent anticancer agents, suggesting it plays a key role in positioning the molecule within the target's active site. [10]

Caption: A visual summary of key Structure-Activity Relationships. Note: A placeholder is used for the image URL in the DOT script.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic accessibility, metabolic stability, and ability to engage in crucial molecular interactions have fueled the development of derivatives with an astonishingly broad range of pharmacological activities, from anticancer to antidiabetic. [3][4][5]The research summarized in this guide highlights a clear trend: the hybridization of the 1,3,4-oxadiazole core with other pharmacophores is a powerful strategy for creating novel agents with enhanced potency and selectivity. [6] The future of 1,3,4-oxadiazole research is bright. Key opportunities lie in the development of derivatives that can overcome drug resistance, particularly in oncology and infectious diseases. [6][12]Further exploration of their potential in treating neurodegenerative diseases and metabolic disorders is warranted. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the versatile 1,3,4-oxadiazole ring will undoubtedly continue to be a foundational element in the discovery of new and impactful medicines.

References

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  • Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (1996). European Journal of Medicinal Chemistry.
  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
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  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy.
  • Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development.
  • Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.
  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014).
  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Current Organic Chemistry.
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  • Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021).
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  • Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences.
  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). Biofouling.
  • A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2024). Current Organic Chemistry.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Molecules.
  • Evaluation of Antidiabetic Activity of Oxadiazole Derivative in R
  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2013). Iranian Journal of Pharmaceutical Research.
  • Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2021).
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  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances.
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  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2023). Current Medicinal Chemistry.
  • Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2021). Journal of the Chinese Chemical Society.
  • Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole deriv
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Sources

Methodological & Application

Application Notes & Protocols: Characterizing 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The compound 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine represents a novel entity within this class. Its full biological potential and mechanism of action remain to be elucidated. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro cellular characterization of this compound.

This guide is structured to provide a logical, tiered approach to understanding the compound's cellular effects, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays. We will focus on methodologies relevant to oncology research, a field where 1,3,4-oxadiazole derivatives have shown considerable promise[1][3][4]. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[5][6] This provides a foundational understanding of its potency and therapeutic window. A variety of robust assays are available, each with its own advantages. We will focus on two common methods: a metabolic-based assay (MTT) and an ATP-based luminescence assay.

Principle of Cell Viability Assays

Cell viability assays are essential for assessing the overall health of a cell population after exposure to a test compound.[7] They measure parameters like metabolic activity or membrane integrity to distinguish between living and dead cells.[5][8] These assays are crucial for determining a compound's cytotoxic or cytostatic effects, which is vital for early-stage drug screening.[5][6]

  • Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product, the amount of which is proportional to the number of living cells.[7]

  • ATP-Based Assays: These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[8] A decrease in ATP levels is a direct marker of cell death or metabolic disruption.

Experimental Workflow: General Cell Viability Screening

The following diagram outlines a generalized workflow for assessing the impact of this compound on cell viability.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) plate_cells 2. Cell Seeding (Optimize density in 96-well plates) cell_culture->plate_cells adherence 3. Adherence/Recovery (Allow cells to attach overnight) plate_cells->adherence compound_prep 4. Compound Dilution (Prepare serial dilutions) treatment 5. Cell Treatment (Add compound to wells) compound_prep->treatment incubation 6. Incubation (e.g., 24, 48, 72 hours) treatment->incubation add_reagent 7. Add Assay Reagent (e.g., MTT or ATP-based reagent) assay_incubation 8. Incubation (As per manufacturer's protocol) add_reagent->assay_incubation readout 9. Measure Signal (Absorbance or Luminescence) assay_incubation->readout data_norm 10. Data Normalization (% Viability vs. Vehicle Control) dose_response 11. Dose-Response Curve (Plot data and fit curve) data_norm->dose_response ic50 12. IC50 Determination (Calculate half-maximal inhibitory concentration) dose_response->ic50

Caption: General workflow for in vitro cell viability assays.

Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cells grown in 96-well plates.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[3]

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 490-570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Plate Layout for IC50 Determination

WellContentConcentration
A1-A3Medium OnlyBlank
B1-B3Vehicle Control (0.5% DMSO)0 µM
C1-C3Compound0.1 µM
D1-D3Compound1 µM
E1-E3Compound10 µM
F1-F3Compound50 µM
G1-G3Compound100 µM
H1-H3Positive Control (e.g., Doxorubicin)Known IC50

Part 2: Mechanistic Insight - mTOR Signaling Pathway Analysis

Given that some complex molecules containing a tert-butyl-1,3,4-oxadiazole moiety have been shown to inhibit the PI3K/AKT/mTOR pathway[9], and the central role of this pathway in cell growth, proliferation, and survival, it is a logical target for investigation.[10][11][12] The mTOR signaling pathway is a master regulator of cellular metabolism.[10][13]

Principle of mTOR Pathway Analysis

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2.[12] A common method to assess mTORC1 activity is to measure the phosphorylation status of its downstream targets, such as p70 S6 Kinase (S6K) and 4E-BP1, via Western blotting.[12] Inhibition of the mTOR pathway by a compound would be expected to decrease the levels of phosphorylated S6K and 4E-BP1.

Experimental Workflow: mTOR Pathway Western Blot

A 1. Cell Culture & Treatment (Seed cells, treat with compound at IC50 concentration) B 2. Cell Lysis (Extract total protein) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (Prevent non-specific antibody binding) E->F G 7. Primary Antibody Incubation (p-S6K, Total S6K, p-4E-BP1, Total 4E-BP1, β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence imaging) H->I J 10. Analysis (Densitometry to quantify band intensity) I->J

Caption: Workflow for Western blot analysis of mTOR pathway proteins.

Protocol: Western Blot for Phospho-S6K

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • ECL (Enhanced Chemiluminescence) detection reagent.

Procedure:

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total S6K and a loading control like β-actin.

Part 3: Functional Consequence - Autophagy Analysis

Since mTORC1 is a negative regulator of autophagy, its inhibition is expected to induce an autophagic response.[10] Therefore, assessing autophagy is a critical step in understanding the functional consequences of mTOR pathway inhibition by this compound. The conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy cargo receptor p62/SQSTM1 are hallmark indicators of autophagy induction.[16][17]

Principle of Autophagy Assays
  • LC3-II Conversion: During autophagy, the cytosolic protein LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is then recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio, typically measured by Western blot, indicates an increase in autophagosome formation.[14][18]

  • p62/SQSTM1 Degradation: The p62 protein binds to ubiquitinated proteins and to LC3, thereby targeting protein aggregates for degradation in the autolysosome.[19] A decrease in p62 levels suggests an active and complete autophagic flux.[16]

Protocol: Western Blot for LC3 and p62

The protocol is similar to the one described for mTOR signaling, with modifications in the antibodies used.

Key Considerations for Autophagy Western Blots:

  • Gel Percentage: Use a higher percentage gel (e.g., 15%) for better separation of the LC3-I (18 kDa) and LC3-II (16 kDa) bands.[20]

  • Autophagic Flux: To distinguish between an induction of autophagy and a blockage of lysosomal degradation, experiments should be performed in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[16][21] An accumulation of LC3-II in the presence of the inhibitor confirms an active autophagic flux.[17]

Procedure:

  • Treat cells with the test compound ± a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Follow the Western blot protocol as outlined in section 2.3.

  • Use primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1.

  • Quantify the band intensities for LC3-II (normalized to a loading control) and p62. An increase in LC3-II and a decrease in p62 upon compound treatment would indicate autophagy induction.

Alternative High-Throughput Autophagy Assays

For larger-scale screening, several plate-based assays are available:

  • p62/SQSTM1 ELISA/HTRF: These immunoassays provide a quantitative measurement of p62 levels in cell lysates in a 96- or 384-well format, offering higher throughput than Western blotting.[19][22][23]

  • Luminescent Autophagy Reporter Assays: These assays utilize cell lines stably expressing an LC3-reporter fusion protein (e.g., with NanoBiT). Autophagy induction leads to the degradation of the reporter, resulting in a decrease in luminescent signal, which allows for quantitative measurement of autophagic flux.[24]

Table 2: Summary of Key In Vitro Assays

Assay TypePurposeKey ReadoutThroughput
Cell Viability Determine cytotoxicity and IC50Absorbance (MTT) or Luminescence (ATP)High
mTOR Signaling Investigate impact on mTORC1 activityPhosphorylation of S6K, 4E-BP1Low (WB)
Autophagy Measure induction of autophagyLC3-II conversion, p62 degradationLow (WB) to High (ELISA/Luminescence)

Conclusion

This document provides a structured framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, mTOR signaling, and autophagy, researchers can build a comprehensive profile of the compound's cellular activity. The causality-driven experimental design, from broad phenotypic screening to specific mechanistic studies, ensures a logical and efficient path to understanding its potential as a therapeutic agent. Adherence to the detailed protocols and inclusion of appropriate controls will generate robust and reliable data, forming a solid foundation for further preclinical development.

References

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting. Bio-protocol. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]

  • Assays to Monitor Autophagy Progression in Cell Cultures. PMC. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. NCBI. [Link]

  • Assays to Assess Autophagy Induction and Fusion of Autophagic Vacuoles with a Degradative Compartment, Using Monodan. CONICET. [Link]

  • p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Authorea. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • In Vitro Screening Platforms for Identifying Autophagy Modulators in Mammalian Cells. Springer Link. [Link]

  • Autophagy (LC3). MBL Life Science. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. PMC. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

  • mTOR Signaling Pathway. RayBiotech. [Link]

  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Assay Genie. [Link]

  • Best Practices for in vitro Potency Assays on the Maestro Z. Axion Biosystems. [Link]

  • mTOR Signaling Pathway. OriGene Technologies Inc. [Link]

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. PubMed. [Link]

  • Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience. [Link]

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Application Note: Characterization of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine Scaffolds as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine and its N-substituted derivatives.

Based on current medicinal chemistry literature, this specific structure serves as a critical pharmacophore scaffold for a class of potent, selective GPR55 antagonists (structurally related to the ML191 series). While the unsubstituted piperidine often acts as a building block or low-potency intermediate, its N-benzylated or N-arylated derivatives constitute the active antagonist species.

Executive Summary

The G protein-coupled receptor 55 (GPR55), often termed the "atypical cannabinoid receptor," is a key target in oncology, metabolic regulation, and inflammatory pain. The endogenous ligand for GPR55 is L-α-lysophosphatidylinositol (LPI) .

The compound This compound represents a privileged scaffold in the design of GPR55 antagonists. Unlike the pyrazololactam class (e.g., CID 16020046) or quinoline sulfonamides (e.g., ML193), the oxadiazole-piperidine core offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in optimizing metabolic stability via the tert-butyl moiety.

This guide details the protocols for solubilization, functional validation (Calcium Flux and


-Arrestin), and selectivity profiling of this scaffold and its active derivatives.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Role Core Scaffold / Pharmacophore for GPR55 Antagonists
Molecular Class Piperidine-Oxadiazole
Key Structural Features Tert-butyl group: Provides lipophilic bulk for hydrophobic pocket occupancy.Oxadiazole ring: Bioisostere for amide/ester linkers; hydrogen bond acceptor.Piperidine Nitrogen: Critical vector for N-substitution (e.g., benzyl groups) to achieve nM potency.[1][2]
Solubility Low in water; Soluble in DMSO (>10 mM), Ethanol.
Storage -20°C (Desiccated); Stock solutions stable in DMSO for 3 months at -80°C.

Mechanism of Action & Signaling Pathway[2]

GPR55 signals primarily through G


  (leading to RhoA activation) and G

(leading to Calcium mobilization).

Antagonist Mechanism: Compounds based on the this compound core function as competitive antagonists or inverse agonists . They bind to the orthosteric site of GPR55, preventing the conformational change required for G-protein coupling upon LPI binding.

Pathway Visualization (GPR55 Blockade)

GPR55_Pathway LPI LPI (Lysophosphatidylinositol) (Endogenous Agonist) GPR55 GPR55 Receptor (Cell Membrane) LPI->GPR55 Activates Antagonist Oxadiazole-Piperidine Antagonist Antagonist->GPR55 BLOCKS Gq Gαq/11 Protein GPR55->Gq G1213 Gα12/13 Protein GPR55->G1213 PLC PLCβ (Phospholipase C) Gq->PLC RhoA RhoA (GTPase) G1213->RhoA IP3 IP3 Production PLC->IP3 ROCK ROCK (Rho Kinase) RhoA->ROCK Ca_Store ER Calcium Release IP3->Ca_Store Actin Actin Cytoskeleton Remodeling ROCK->Actin ERK ERK1/2 Phosphorylation (Proliferation) Ca_Store->ERK

Figure 1: Mechanism of GPR55 antagonism.[3] The oxadiazole scaffold competes with LPI, inhibiting downstream Calcium release (Gq axis) and Cytoskeletal remodeling (G12/13 axis).

Experimental Protocols

Protocol A: Compound Reconstitution & Handling

Critical Step: The tert-butyl group increases lipophilicity. Improper solubilization causes micro-precipitation in aqueous buffers, leading to false negatives.

  • Stock Preparation: Dissolve the solid powder in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Visual Check: Ensure the solution is perfectly clear. If turbid, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock into assay buffer (e.g., HBSS + 0.1% BSA) immediately before use.

    • Note: Keep final DMSO concentration < 0.5% in cell assays to avoid non-specific membrane effects.

    • Note: Use fatty-acid-free BSA (0.1%) in buffers to prevent the compound from sticking to plasticware.

Protocol B: GPR55 Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to inhibit LPI-induced calcium release in HEK293 cells stably expressing human GPR55.[3][4]

Materials:

  • HEK293-GPR55 stable cell line (or transiently transfected).

  • Calcium dye (e.g., Fluo-4 AM or Fura-2).

  • Agonist: L-α-lysophosphatidylinositol (LPI) (Sigma).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating: Seed HEK293-GPR55 cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Dye Loading Buffer (Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Antagonist Pre-treatment:

    • Remove dye buffer. Wash 1x with Assay Buffer.

    • Add 50 µL of Test Compound (Oxadiazole derivative) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Control: Add Vehicle (0.1% DMSO) to control wells.

    • Incubate for 15-20 minutes at Room Temperature (RT). Crucial: Short incubation prevents receptor internalization.

  • Agonist Challenge:

    • Prepare LPI at EC80 concentration (typically ~1-2 µM).

    • Using a flexstation or FLIPR, inject 50 µL of LPI into the wells.

  • Data Acquisition: Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to LPI-only max response. Plot log(concentration) vs. % Inhibition to determine IC50 .

Protocol C: Selectivity Profiling (CB1/CB2 Exclusion)

To confirm the compound is a selective GPR55 antagonist (and not a cannabinoid ligand), counter-screening is required.

  • CB1/CB2 Assay: Use CHO cells expressing hCB1 or hCB2.

  • Method: Radioligand binding ([3H]-CP55,940) or cAMP inhibition (Forskolin-induced).

  • Success Criteria:

    • GPR55 IC50: < 500 nM (for optimized derivatives).

    • CB1/CB2 IC50: > 10 µM (Selectivity Ratio > 20-fold).

Data Analysis & Expected Results

When evaluating derivatives of the this compound scaffold, compare results against known standards.

Table 1: Comparative Profile of GPR55 Antagonist Scaffolds

Compound ClassRepresentativePotency (IC50)Selectivity (vs CB1/CB2)Notes
Piperidine-Oxadiazole Test Derivative0.1 - 1.0 µM *High (>50x) Expected range for N-benzyl derivatives.
Piperidine-Oxadiazolone ML191 (CID 23612552)160 nMHigh (>100x)Closest structural analog.
Pyrazololactam CID 16020046150 nMModerateBenchmark antagonist; less stable.
Quinoline Sulfonamide ML193220 nMHighDistinct chemotype.

*Note: The unsubstituted piperidine core (free amine) typically shows IC50 > 10 µM. Activity is conferred by N-substitution (e.g., 4-chlorobenzyl).

Troubleshooting Guide

IssueProbable CauseSolution
High Background Signal Constitutive GPR55 activityUse an Inverse Agonist protocol (measure baseline suppression without LPI).
Precipitation Low solubility of tert-butyl groupEnsure <0.5% DMSO final; add 0.05% Pluronic F-127 to assay buffer.
Lack of Potency Missing N-substituentThe core scaffold requires a lipophilic tail on the piperidine nitrogen to engage the deep hydrophobic pocket.
Inconsistent LPI Response LPI degradationLPI is lipid-labile. Prepare fresh stocks in 100% Ethanol and store under Argon.

References

  • Heynen, T. L., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1827–1830.[5]

  • Kotsikorou, E., et al. (2011). Identification of the GPR55 Antagonist CID16020046. Journal of Biomolecular Screening. (Describes the benchmark antagonist for comparison).

  • NIH Molecular Libraries Program. Probe Report for ML191 (CID 23612552).

  • Ross, R. A. (2009). The enigmatic pharmacology of GPR55. Trends in Pharmacological Sciences, 30(3), 156-163.

Sources

A Research Framework for Evaluating 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement: The compound 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine is a novel chemical entity with limited to no currently available public data regarding its biological activity. This document, therefore, serves as a comprehensive, forward-looking guide for researchers and drug development professionals. It outlines a scientifically rigorous framework for the initial investigation of this compound's potential as an anticancer agent. The proposed mechanisms and protocols are derived from extensive analysis of its core chemical scaffolds—the 1,3,4-oxadiazole and piperidine moieties—which are well-established pharmacophores in oncology drug discovery.[1][2][3]

Introduction: The Rationale for Investigation

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The structure of this compound combines two "privileged scaffolds" known for their prevalence in biologically active compounds: the 1,3,4-oxadiazole ring and the piperidine ring.[1][4]

  • The 1,3,4-Oxadiazole Scaffold: This five-membered aromatic heterocycle is a versatile bioisostere for amide and ester groups, often enhancing metabolic stability and pharmacokinetic properties.[5] Its derivatives have demonstrated a wide array of anticancer activities by targeting various critical cellular pathways, including the inhibition of kinases (e.g., EGFR, FAK, Src), enzymes (e.g., histone deacetylases), and growth factors.[2][6][7]

  • The Piperidine Scaffold: As one of the most common heterocyclic systems in approved pharmaceuticals, the piperidine moiety is integral to numerous anticancer drugs.[3] Its conformational flexibility allows for optimal binding to diverse biological targets, and it has been incorporated into agents that modulate key signaling pathways, induce apoptosis, and interfere with cell migration.[8][9][10]

The combination of these scaffolds, further functionalized with a sterically significant tert-butyl group, presents a compelling rationale for investigating this compound as a potential lead compound in cancer research.

Hypothesized Mechanisms of Action & Target Classes

Based on the extensive literature on its constituent scaffolds, we can hypothesize several plausible mechanisms of action (MoA) for this compound. The initial research strategy should focus on screening for activity against these high-probability target classes.

Potential Target Class 1: Kinase Inhibition

The 1,3,4-oxadiazole nucleus is a component of numerous compounds designed as kinase inhibitors.[6] Key oncogenic kinases like EGFR, VEGFR, and FAK are validated targets.[2][5] The piperidine ring can serve as a crucial binding element, orienting the molecule within the ATP-binding pocket of the kinase.

  • Causality: Dysregulation of kinase signaling is a hallmark of many cancers. Inhibiting specific kinases can halt cell proliferation, block survival signals, and prevent metastasis. Compounds containing 1,3,4-oxadiazole have shown potent inhibition of EGFR and Src kinase activities.[7]

Potential Target Class 2: Histone Deacetylase (HDAC) Inhibition

Epigenetic modulation is a powerful anticancer strategy. Several 1,3,4-oxadiazole-containing molecules have been identified as potent HDAC inhibitors, particularly selective for HDAC1 or HDAC6.[11][12][13] Inhibition of HDACs leads to the acetylation of histone and non-histone proteins, resulting in changes in gene expression that can induce apoptosis, cell differentiation, and cell cycle arrest.[11][14]

  • Causality: HDAC enzymes are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. Inhibiting these enzymes can restore normal gene expression patterns, providing a therapeutic benefit. Difluoromethyl-1,3,4-oxadiazoles, for example, have been shown to be highly selective and potent HDAC6 inhibitors.[14][15]

Below is a diagram illustrating a hypothesized signaling pathway where the test compound could act as a kinase inhibitor.

Hypothesized_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Activates Test_Compound 4-(5-Tert-butyl-1,3,4-oxadiazol- 2-yl)piperidine Test_Compound->Receptor_Kinase Inhibits (Hypothesized) Transcription_Factor Transcription Factor (e.g., STAT3) Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Response Proliferation, Survival, Metastasis Gene_Expression->Cell_Response

Caption: Hypothesized kinase inhibition by the test compound.

Proposed Experimental Workflow & Protocols

A tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. This workflow ensures that resources are committed logically, from broad screening to more focused mechanistic and in vivo studies.

Experimental_Workflow Start Phase1 Phase 1: In Vitro Screening (Cytotoxicity & Viability) Start->Phase1 Data_Analysis Data Analysis & Go/No-Go Decision Phase1->Data_Analysis IC50 < 10 µM? Phase2 Phase 2: Mechanistic Assays (Target Validation) Phase2->Data_Analysis Target Hit? Phase3 Phase 3: In Vivo Efficacy (Xenograft Model) End Phase3->End Data_Analysis->Phase2 Go Data_Analysis->Phase3 Go Data_Analysis->End No-Go

Caption: Tiered experimental workflow for compound evaluation.

Phase 1 Protocol: In Vitro Cytotoxicity Screening

This initial phase aims to determine the compound's general antiproliferative activity across a panel of diverse human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), K-562 (leukemia)).[7]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[16]

  • Test Compound Stock Solution: 10 mM in DMSO.

  • Positive Control: Doxorubicin or another standard-of-care agent.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent ATP-based assay).[17]

  • 96-well clear-bottom, white-walled microplates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO, final concentration ≤0.5%) and positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.[18]

Trustworthiness Check: The use of an ATP-based assay like CellTiter-Glo® is a gold standard for viability as it measures the metabolic activity of living cells, providing a more accurate reflection of cytotoxicity than colorimetric assays which can be affected by the compound's redox properties.

Phase 2 Protocol: Mechanistic Assay (Western Blot for Target Modulation)

Assuming Phase 1 yields a promising IC50 value, this phase investigates the compound's effect on a hypothesized target, such as an HDAC or a kinase signaling pathway.

Objective: To determine if the test compound modulates the expression or phosphorylation status of target proteins.

Materials:

  • Cancer cell line showing high sensitivity in Phase 1.

  • Test compound, positive control inhibitor (if available).

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-acetyl-Histone H3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at 1x and 2x its IC50 concentration for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse with 150 µL of RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin. Compare the levels of the target protein (or its modified form) in treated vs. control samples.

Trustworthiness Check: Including both a total protein and a modified (e.g., phosphorylated or acetylated) protein antibody for the target of interest is critical. This allows for the differentiation between target degradation and inhibition of its activity, which is a crucial mechanistic insight.

Phase 3 Protocol: In Vivo Efficacy (Subcutaneous Xenograft Model)

If in vitro data is strong and a clear MoA is emerging, the final preclinical step is to assess efficacy in an animal model.

Objective: To evaluate the ability of the test compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG mice).[19][20]

  • Cancer cell line used in previous phases, prepared in a sterile suspension (e.g., with Matrigel).

  • Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Standard-of-care drug for the chosen cancer type.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[19]

  • Randomization and Dosing: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Treatment: Administer the compound according to the planned schedule (e.g., daily for 21 days). Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment period ends.

  • Data Collection: At the endpoint, measure final tumor volumes and weights. Tumors may be harvested for further analysis (e.g., histology, target validation via Western blot).

  • Analysis: Compare the mean tumor growth between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Trustworthiness Check: Ethical conduct and adherence to institutional animal care and use committee (IACUC) guidelines are paramount. Key validation steps include ensuring the xenograft model is well-characterized and that the vehicle used for the test compound does not have any intrinsic antitumor effect.[21]

Data Presentation & Physicochemical Considerations

Clear data presentation is essential for interpretation and decision-making.

Table 1: Example In Vitro Cytotoxicity Data for Compound X

Cancer Cell Line Tissue of Origin IC50 (µM) of Compound X IC50 (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma 7.8 ± 1.2 0.9 ± 0.1
A549 Lung Carcinoma 12.3 ± 2.5 1.5 ± 0.3
HCT-116 Colon Carcinoma 5.2 ± 0.9 0.7 ± 0.1
K-562 Leukemia 2.1 ± 0.4 0.4 ± 0.05

Note: Data are illustrative examples.

Table 2: Physicochemical & ADME Predictions

Property Predicted Value Implication for Cancer Research
LogP 2.5 - 3.5 Good balance of solubility and permeability for cell-based assays.
Aqueous Solubility Moderate May require formulation for in vivo studies.
Metabolic Stability Potentially high The 1,3,4-oxadiazole ring is metabolically stable. The tert-butyl group can shield adjacent sites from metabolism.
hERG Inhibition Low to Moderate Should be experimentally verified early to de-risk potential cardiotoxicity.

Note: These are hypothetical predictions and must be experimentally verified.

Conclusion

The compound this compound represents a promising, albeit unexplored, chemical entity for cancer research. Its structure is a rational combination of pharmacophores with proven anticancer activity. The systematic, multi-phased approach detailed in these application notes—from broad in vitro screening to targeted mechanistic studies and in vivo validation—provides a robust and scientifically sound pathway to thoroughly evaluate its therapeutic potential. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data to guide the development of what could be a novel class of anticancer agents.

References

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  • Lancelot, J., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. AIR Unimi. Available at: [Link]

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  • Abdel-Halim, H., et al. (2018). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. PMC. Available at: [Link]

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  • Kim, J., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. Available at: [Link]

  • The Jackson Laboratory (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • Taconic Biosciences (2024). What is a Xenograft?. Available at: [Link]

Sources

Application Note: Experimental Utility of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research use only (RUO) and is intended for scientists, pharmacologists, and drug discovery professionals investigating neurodegenerative pathways and CNS-targeted therapeutics.

Executive Summary

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine (hereafter referred to as TBOP ) represents a high-value "privileged structure" in neuropharmacology. It combines a lipophilic tert-butyl-oxadiazole moiety (acting as a metabolically stable bioisostere for esters/amides) with a basic piperidine ring (providing a protonatable nitrogen for electrostatic interactions).

In neuroscience research, TBOP is primarily utilized as a core scaffold to design Multitarget-Directed Ligands (MTDLs) . Its structural properties allow it to simultaneously target:

  • Cholinesterases (AChE/BChE): The piperidine binds the Catalytic Anionic Site (CAS), while the oxadiazole interacts with the Peripheral Anionic Site (PAS).

  • Sigma-1 Receptors (σ1R): The hydrophobic tert-butyl group fits the σ1R hydrophobic pocket, promoting neuroprotection.

  • T-Type Calcium Channels: Serving as a lipophilic anchor for channel blockers.

This guide details the experimental protocols for utilizing TBOP in fragment-based drug discovery (FBDD) and in vitro neuroprotection assays .

Technical Profile & CNS Suitability

Before initiating biological assays, researchers must validate the compound's physicochemical suitability for CNS penetration.

PropertyValue (Approx.)Neuroscience Relevance
Molecular Weight ~209.29 g/mol Ideal for fragment-based screening (<300 Da).
cLogP 2.1 - 2.5Optimal range for Blood-Brain Barrier (BBB) penetration.
TPSA ~50 ŲWell below the 90 Ų threshold for CNS drugs.
pKa (Piperidine N) ~9.5 - 10.5Exists as a cation at physiological pH, mimicking neurotransmitters.
Metabolic Stability HighThe tert-butyl group blocks metabolic oxidation common in phenyl analogs.

Mechanism of Action: The "Linker-Anchor" Hypothesis

TBOP functions via a dual-interaction mechanism. In the context of Alzheimer's research, it acts as a dual-binding inhibitor .

Diagram 1: TBOP Multitarget Signaling & Interaction Logic

This diagram illustrates how the TBOP scaffold bridges cholinergic modulation and neuroprotective signaling.

TBOP_Mechanism cluster_AChE Cholinergic Pathway (Symptomatic Relief) cluster_Sigma Sigma-1 Pathway (Neuroprotection) TBOP This compound (TBOP Scaffold) CAS Catalytic Anionic Site (Piperidine Binding) TBOP->CAS Electrostatic Interaction PAS Peripheral Anionic Site (Oxadiazole Binding) TBOP->PAS Hydrophobic/Stacking Sig1R Sigma-1 Receptor (ER Membrane) TBOP->Sig1R Agonist Binding (Tert-butyl anchor) AChE Acetylcholinesterase (AChE) ACh_Levels Increased Acetylcholine AChE->ACh_Levels Inhibition CAS->AChE PAS->AChE Calcium Ca2+ Homeostasis Modulation Sig1R->Calcium Chaperone Activity Bcl2 Bcl-2 Upregulation Calcium->Bcl2 Survival Neuronal Survival (Anti-Apoptotic) Bcl2->Survival

Caption: Mechanistic dual-action of TBOP targeting AChE inhibition (left) and Sigma-1 mediated neuroprotection (right).

Experimental Protocols

Protocol A: In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Objective: Determine the IC50 of TBOP derivatives against AChE and BChE to assess potential for treating cognitive decline. Rationale: The oxadiazole ring is a bioisostere for the ester group in acetylcholine, allowing it to interact with the serine hydrolase machinery without being rapidly hydrolyzed.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

  • Butyrylcholinesterase (BChE) from equine serum.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Instrument: Microplate reader (412 nm).

Step-by-Step Methodology:

  • Preparation: Dissolve TBOP in 100% DMSO to make a 10 mM stock. Serial dilute in Phosphate Buffer (keeping DMSO < 0.1% final).

  • Plating: In a 96-well clear plate, add:

    • 150 µL Phosphate Buffer (pH 8.0).

    • 20 µL TBOP test solution (various concentrations: 0.1 nM – 100 µM).

    • 20 µL Enzyme solution (AChE or BChE, 0.2 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes. This allows the piperidine moiety to equilibrate with the anionic site.

  • Reaction Trigger: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10 mM stock each).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (kinetic mode).

  • Analysis: Calculate the slope (velocity) of the reaction. Determine % Inhibition using the formula:

    
    
    Note: TBOP derivatives typically show mixed-type inhibition due to dual CAS/PAS binding.
    
Protocol B: Sigma-1 Receptor (σ1R) Competition Binding

Objective: Validate the affinity of the tert-butyl group for the σ1R hydrophobic pocket. Context: The tert-butyl-oxadiazole motif is structurally similar to high-affinity Sigma ligands.

Materials:

  • Membrane Source: Rat brain homogenates or CHO cells overexpressing hσ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist).

  • Non-specific Binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

  • Membrane Prep: Resuspend membranes in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

  • Binding Reaction: In test tubes, combine:

    • 100 µL Membrane suspension.

    • 50 µL [³H]-(+)-Pentazocine (Final conc: ~2 nM).

    • 50 µL TBOP (Displacement concentrations:

      
       to 
      
      
      
      M).
  • Equilibration: Incubate at 37°C for 120 minutes . (Longer incubation ensures equilibrium for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Fit: Plot displacement curves to calculate

    
     values.
    
    • Success Criterion: A

      
       nM indicates TBOP is a potent scaffold for σ1R drug design.
      

Advanced Application: Fragment-Based Drug Discovery (FBDD)

TBOP is best utilized as a linker-fragment . Researchers can derivatize the piperidine nitrogen to create "dumbbell" shaped molecules that span large receptor pockets.

Diagram 2: Synthetic Workflow for TBOP Derivatization

This workflow describes how to transform the TBOP scaffold into a high-affinity probe.

FBDD_Workflow Start TBOP Scaffold (Secondary Amine) Step1 N-Alkylation / Amidation (Linker Attachment) Start->Step1 Reagent: R-X / R-COCl Library Library Generation (Benzyl, Alkyl, Heteroaryl tails) Step1->Library Parallel Synthesis Screen Phenotypic Screening (Neuroprotection/Ca2+ Flux) Library->Screen High Throughput Hit Lead Candidate (High Affinity MTDL) Screen->Hit SAR Optimization

Caption: Workflow for evolving the TBOP fragment into a potent neuroactive lead compound.

Derivatization Strategy:

  • N-Benzyl Derivatives: Enhance AChE inhibition by targeting the hydrophobic pocket of the enzyme.

  • N-Alkyl Linkers: Used to connect TBOP to antioxidant moieties (e.g., Ferulic acid) for multi-functional AD therapy.

Safety & Handling

  • Hazard: TBOP is an amine and may act as a skin/eye irritant.

  • Storage: Store at -20°C. The oxadiazole ring is stable, but the piperidine amine can absorb CO₂ from air; keep under inert gas (Argon/Nitrogen) if possible.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Limited solubility in water; requires pH adjustment (< pH 6) or cosolvents for aqueous assays.

References

  • Sharma, P., et al. (2019). "Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease." ACS Chemical Neuroscience.[1]

  • Kaur, A., et al. (2023). "Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy." ACS Chemical Neuroscience.[1]

  • Rizzo, S., et al. (2016). "Piperidine-substituted 1,3,4-oxadiazol-2-ones: Synthesis and evaluation as antagonists of GPR55." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine." (Structural Analog Reference).

  • Glonek, T., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules.

Sources

Application Note & Protocol: Preparation of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context

The 1,3,4-oxadiazole scaffold is a prominent five-membered heterocyclic motif recognized for its broad and diverse biological activities, making it a structure of significant interest in medicinal chemistry and drug development.[1] Derivatives of this class are explored for a multitude of therapeutic applications, including anti-inflammatory, antiviral, and anticancer research.[1][2] 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine is a member of this chemical family, and its study in cellular models is essential for elucidating its mechanism of action, potency, and potential therapeutic value.

The transition from a solid, powdered compound to a biologically active, cell-compatible solution is a critical and often underestimated step in experimental biology. Improper solubilization can lead to significant errors, including inaccurate dose-response curves, failed experiments due to compound precipitation, and misleading results from solvent-induced cytotoxicity.[3]

This document provides a comprehensive, field-proven protocol for the preparation of sterile, biologically compatible solutions of this compound. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system that emphasizes accuracy, reproducibility, and scientific integrity.

Physicochemical & Handling Data

Accurate solution preparation begins with a thorough understanding of the compound's properties. This protocol is based on the hydrochloride (HCl) salt form of the compound, which is common for piperidine-containing molecules to enhance stability and solubility.

PropertyValueSource / Comment
Full Chemical Name 3-Tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride[4]
CAS Number 1385696-78-5[4]
Molecular Formula C₁₁H₁₉N₃O · HClCalculated from structure
Molecular Weight 245.75 g/mol Calculated for HCl salt
Appearance White to off-white solidTypical for this class of compounds
Primary Solvent Dimethyl sulfoxide (DMSO)High solubility for oxadiazole derivatives[5][6]
Storage (Solid) Store at 4°C for short-term and -20°C for long-term storage, desiccated.General best practice
Storage (Stock Solution) Store in aliquots at -20°C for up to 3 months.General best practice

Core Principles: The Causality Behind the Protocol

A robust protocol is built on established scientific principles. Understanding these principles is key to troubleshooting and adapting the methodology for other novel compounds.

  • The Power of the Stock Solution: Direct weighing of the small masses required for final working concentrations is inaccurate. Therefore, a high-concentration primary stock solution is prepared in a solvent where the compound is highly soluble. This allows for precise dilution into the final aqueous cell culture medium.

  • DMSO as the Vehicle of Choice: Like many heterocyclic small molecules, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[7] It is the industry standard for preparing stock solutions for cell-based assays.

  • Controlling for Cytotoxicity: While effective, DMSO is not biologically inert. At higher concentrations, it can inhibit cell proliferation, induce differentiation, and even cause cell death.[8] Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium at a minimal, non-toxic level. A final concentration of ≤0.5% is acceptable for most cell lines, with ≤0.1% being the preferred target to minimize any potential for solvent-induced artifacts .[3][8]

  • Ensuring Sterility and Stability: Introducing microbial contamination into a cell culture experiment can invalidate results. This protocol incorporates aseptic techniques and sterile-filtered reagents to maintain the sterility of the final working solutions. Furthermore, proper storage in single-use aliquots prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination over time.

Detailed Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the creation of a 10 millimolar (mM) master stock solution in 100% cell culture-grade DMSO.

Materials and Reagents
  • This compound HCl (MW: 245.75 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered, anhydrous

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Methodology
  • Pre-Experiment Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 245.75 g/mol × 1000 mg/g

    • Mass = 2.46 mg

  • Compound Handling:

    • Before opening, briefly centrifuge the vial containing the powdered compound to ensure all powder is collected at the bottom.

    • In a chemical fume hood, carefully weigh out 2.46 mg of the compound and transfer it into a sterile microcentrifuge tube.

    • Expert Insight: Weighing slightly more (e.g., 2.50 mg) and adjusting the DMSO volume accordingly is often more practical than trying to weigh the exact mass. For 2.50 mg, the required DMSO volume would be: (2.50 mg / 2.4575 mg/mL) = 1.017 mL or 1017 µL.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO (e.g., 1000 µL for 2.46 mg) to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

    • Trustworthiness Check: Visually inspect the solution against a light source to confirm complete dissolution. If particulates remain, brief sonication in a water bath may be required.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C . They are generally stable for up to 3 months.

Workflow Diagram: Master Stock Preparation

G cluster_prep Preparation & Weighing cluster_solubilize Solubilization cluster_storage Storage calc 1. Calculate Mass (e.g., 2.46 mg for 1 mL) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso vortex 4. Vortex Until Completely Dissolved add_dmso->vortex inspect 5. Visually Inspect for Clarity vortex->inspect aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot store 7. Store at -20°C aliquot->store G cluster_inter Intermediate Dilution cluster_final Final Working Solution cluster_control Vehicle Control stock 10 mM Master Stock in 100% DMSO mix1 Add 10 µL Stock to 990 µL warm medium stock->mix1 inter_sol Result: 100 µM Solution in 1% DMSO mix1->inter_sol mix2 Add 1 mL Intermediate to 9 mL warm medium inter_sol->mix2 final_sol Result: 10 µM Solution in 0.1% DMSO mix2->final_sol dmso Pure DMSO mix_ctrl Add 10 µL DMSO to 9.99 mL warm medium dmso->mix_ctrl final_ctrl Result: 0.1% DMSO Vehicle Control mix_ctrl->final_ctrl

Caption: Serial dilution workflow for preparing a final working solution.

References

  • Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: BioMed Research International, 2014. URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Galen Medical Journal, 2016. URL: [Link]

  • Title: Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon Source: Molecules, 2021. URL: [Link]

  • Title: A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Source: Tetrahedron, 2014. URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Scientific Information Database (SID) URL: [Link]

  • Title: Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions Source: CrystEngComm, 2023. URL: [Link]

  • Title: Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: Cell Culture for Toxicity Evaluation of Environmental Pollutants Source: ResearchGate URL: [Link]

  • Title: (S)-1-(2-morpholin-4-yl-acetyl)-piperidine-2-carboxylic acid (5-tert-butyl-isoxazol-3-yl)-amide Source: MOLBASE URL: [Link]

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: Molecules, 2022. URL: [Link]

  • Title: Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry Source: Research & Reviews: Journal of Chemistry, 2015. URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OXD-9942-TB Subject: Optimization of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine Synthesis Status: Resolved Agent: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering yield/purity issues in the synthesis of This compound . The steric bulk of the tert-butyl group combined with the solubility profile of the piperidine core often leads to incomplete cyclization or purification difficulties using traditional phosphoryl chloride (POCl₃) methods.

This guide provides an optimized T3P® (Propylphosphonic Anhydride) workflow to replace or refine legacy protocols. This method minimizes N-Boc degradation during cyclization and improves yield through milder activation.[1]

Module 1: Route Selection & Pre-Reaction Strategy

The synthesis hinges on the construction of the 1,3,4-oxadiazole ring from an acyclic precursor. For this specific scaffold, the One-Pot Cyclodehydration via T3P is superior to the two-step POCl₃ route due to the acid-sensitivity of the N-Boc protecting group.[1]

The Optimized Workflow

OxadiazoleSynthesis start Start: N-Boc-Isonipecotic Acid step1 Step 1: Hydrazide Formation (Hydrazine hydrate, EtOH, Reflux) start->step1 inter1 Intermediate: N-Boc-Isonipecotic Acid Hydrazide step1->inter1 step2_trad Legacy Route (POCl3) High Temp (100°C+) Risk: Boc Deprotection inter1->step2_trad Low Yield step2_opt Optimized Route (T3P) Coupling + Cyclization (Pivalic Acid, T3P, Base, EtOAc) inter1->step2_opt High Yield product_prot Protected Intermediate N-Boc-4-(5-t-butyl-oxadiazolyl)piperidine step2_trad->product_prot step2_opt->product_prot step3 Step 3: Deprotection (4M HCl in Dioxane or TFA/DCM) product_prot->step3 final Final Product This compound step3->final

Figure 1: Comparative workflow highlighting the T3P optimization path (Green) versus the legacy POCl₃ route (Red).

Module 2: The Critical Cyclization (Troubleshooting & Protocol)

Issue: Why is the POCl₃ method failing or giving low yields?

Diagnosis:

  • Steric Hindrance: The tert-butyl group creates significant steric bulk, requiring higher energy (heat) to close the ring.

  • Acid Sensitivity: POCl₃ generates HCl gas in situ.[1] At the high temperatures required to overcome the tert-butyl steric barrier (refluxing toluene/POCl₃), the N-Boc group often cleaves prematurely, leading to polymerization or water-soluble byproducts that are lost during workup.

Solution: The T3P® Protocol

Propylphosphonic anhydride (T3P) acts as both a coupling agent and a dehydrating agent. It operates at lower temperatures and maintains a near-neutral pH when buffered with a base, preserving the N-Boc group.[1]

Optimized Protocol:

  • Reagents:

    • N-Boc-isonipecotic acid hydrazide (1.0 equiv)[1]

    • Pivalic acid (1.1 equiv)

    • T3P (50% in EtOAc, 2.0 - 2.5 equiv)

    • Triethylamine (TEA) or DIPEA (3.0 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

  • Procedure:

    • Dissolve Hydrazide and Pivalic acid in EtOAc.

    • Add TEA/DIPEA at 0°C.

    • Add T3P dropwise.[1]

    • Crucial Step: Heat to reflux (approx 75-80°C) for 6–12 hours. The heat is necessary to drive the cyclization of the tert-butyl intermediate, but T3P is stable enough to handle this without degrading the Boc group.

  • Workup: Wash with water, saturated NaHCO₃, and brine. The T3P byproducts are water-soluble, simplifying purification.

Yield Comparison Table:

ReagentConditionsEst. YieldPurity ProfileKey Risk
POCl₃ Reflux (100°C+)30-45%Low (Charring)Boc cleavage, difficult workup
Burgess Reagent THF, Microwave50-65%HighReagent cost, scale limitations
T3P (Optimized) EtOAc, Reflux80-92% Very High Requires excess base
I₂ / K₂CO₃ DMSO, 100°C40-60%ModerateOxidative cleavage side-reactions

Module 3: Mechanism of Action

Understanding why T3P works better for this sterically hindered substrate is key to troubleshooting.

T3PMechanism cluster_0 Activation cluster_1 Coupling cluster_2 Cyclodehydration A Pivalic Acid C Activated Anhydride A->C + Base B T3P B->C E Diacylhydrazine Intermediate C->E + D D Hydrazide F O-Phosphorylated Intermediate E->F + T3P (2nd eq) G 1,3,4-Oxadiazole Product F->G - HOP(O)R2 (Water Soluble)

Figure 2: Mechanistic pathway of T3P-mediated cyclization. Note that the byproduct (HOP(O)R2) is water-soluble, preventing the "sticky" emulsions common with POCl₃.

Module 4: Deprotection & Isolation

Once the protected oxadiazole is isolated, the final step is removing the Boc group to yield the piperidine amine.

  • Standard Protocol: 4M HCl in Dioxane (10 equiv) at room temperature for 2 hours.

  • Troubleshooting Solubility: The final product (amine salt) may be hygroscopic.

    • Tip: After stripping the solvent, triturating the residue with diethyl ether or MTBE usually yields a free-flowing white solid (HCl salt).

    • Free Base:[1] If the free base is required, neutralize with saturated Na₂CO₃ and extract into DCM/Isopropanol (3:1 ratio). Note: Pure DCM often fails to extract polar piperidines efficiently.

FAQ: Troubleshooting Common Failures

Q1: I see a peak with M+18 in the Mass Spec during the T3P reaction.

  • Diagnosis: This is likely the uncyclized diacylhydrazine intermediate (Open form).

  • Fix: The steric bulk of the tert-butyl group slows the ring closure. Increase the reaction time or temperature (switch solvent to Propyl Acetate for higher reflux temp) and ensure you have added the second equivalent of T3P.

Q2: My product is stuck in the aqueous layer during extraction.

  • Diagnosis: If you deprotected the Boc group inadvertently, the amine is water-soluble at neutral/acidic pH.

  • Fix: Adjust the aqueous layer to pH 12-14 using NaOH, then extract with DCM/Isopropanol (3:1).

Q3: Can I use Burgess Reagent instead?

  • Answer: Yes, Burgess reagent is excellent for acid-sensitive substrates.[1] However, it is significantly more expensive and less atom-efficient than T3P.[1] It is recommended only for milligram-scale medicinal chemistry, not for gram-scale optimization.[1]

References

  • Ilangovan, A., & Saravanakumar, S. (2015). "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[1][2][3] Journal of Chemical Sciences, 127, 797–801.[2] Link

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron, 65(52), 9989-9996. Link

  • Wipf, P., & Miller, C. P. (1996). "A new synthesis of 1,3,4-oxadiazoles." Tetrahedron Letters, 37(27), 4659-4662.[4] (Burgess Reagent Methodology).[4][5][6][7] Link[4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (For N-Boc deprotection protocols).

Sources

Technical Support Center: Overcoming Challenges in the Cyclization Step of Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of 1,2,4- and 1,3,4-oxadiazole synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of oxadiazoles, providing insights into their causes and offering practical solutions.

Topic 1: 1,2,4-Oxadiazoles

Q1: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,2,4-oxadiazole synthesis often stem from two primary issues: inefficient acylation of the amidoxime and incomplete cyclodehydration of the O-acylamidoxime intermediate.[1]

Troubleshooting & Optimization:

  • Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is a critical step.[1]

    • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, DCC, CDI) is fresh and active. Consider switching to carbonyldiimidazole (CDI), which has proven effective.[1][2]

    • Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to the reaction mixture.[1]

    • Starting Material Purity: Verify the purity of your amidoxime and carboxylic acid, as impurities can interfere with the reaction.[1]

  • Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1]

    • Thermal Conditions: Heating is typically required for this step. Optimize the temperature to find a balance between the reaction rate and the formation of potential side products. Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[1][2]

    • Catalysis: Tetrabutylammonium fluoride (TBAF) can be an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[1][3]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[1]

    • Base Selection: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases such as NaOH or KOH in DMSO have been shown to be effective.[1][2]

Q2: I am observing significant side product formation, including regioisomers, in my 1,2,4-oxadiazole synthesis. How can I minimize these?

Side product formation, particularly the generation of regioisomers, is a common challenge arising from the competing N- and O-acylation of the amidoxime. Dimerization of nitrile oxide precursors in 1,3-dipolar cycloaddition routes is another source of impurities.[2][3]

Troubleshooting & Optimization:

  • Minimizing Regioisomer Formation:

    • Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. A superbase medium like NaOH/DMSO at room temperature can favor the desired isomer.[2]

    • Two-Step Procedure: To ensure the formation of the correct intermediate, consider a two-step process where the O-acyl amidoxime is isolated and purified before proceeding to the cyclization step.[2]

  • Suppressing Nitrile Oxide Dimerization:

    • Slow Addition: In 1,3-dipolar cycloaddition reactions, slowly adding the nitrile oxide precursor to the reaction mixture containing the dipolarophile can minimize self-condensation (dimerization) into furoxans.[3]

    • Catalysis: The use of a platinum(IV) complex as a catalyst can facilitate the desired cycloaddition over dimerization.[3]

Topic 2: 1,3,4-Oxadiazoles

Q3: My 1,3,4-oxadiazole synthesis from an acylhydrazide is giving a low yield. What are the common pitfalls?

The synthesis of 1,3,4-oxadiazoles commonly involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. Low yields can result from incomplete reactions, side product formation, or degradation of starting materials.

Troubleshooting & Optimization:

  • Inefficient Cyclodehydration of 1,2-Diacylhydrazines:

    • Dehydrating Agent: The choice of dehydrating agent is crucial. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and trifluoromethanesulfonic anhydride. The optimal reagent will depend on the specific substrates.[4][5][6]

    • Reaction Temperature: Ensure the reaction is heated sufficiently to drive the dehydration, but avoid excessive temperatures that could lead to decomposition.

  • Suboptimal Oxidative Cyclization of Acylhydrazones:

    • Oxidizing Agent: A variety of oxidizing agents can be used, such as iodine, N-bromosuccinimide (NBS), and potassium permanganate (KMnO₄). Iodine in the presence of a base like potassium carbonate is a common and effective system.[5][7]

    • Base: The presence of a base is often necessary to facilitate the cyclization and neutralize any acid generated during the reaction.[7]

  • Side Product Formation:

    • Diacyl Hydrazide Formation: When starting from acyl hydrazides, the formation of a stable 1,2-diacyl hydrazide intermediate that is resistant to cyclization can be an issue. A novel approach to avoid this is the coupling of α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions.[1][8]

    • One-Pot Procedures: In one-pot syntheses starting from carboxylic acids, careful optimization of catalyst loading and base equivalents is critical to prevent the formation of side products.[1][9]

Visualizing the Process: Workflows and Mechanisms

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and reaction mechanisms.

Troubleshooting Logic for Low Yield in 1,2,4-Oxadiazole Synthesis

cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclodehydration start Low Yield of 1,2,4-Oxadiazole acylation_issue Poor Acylation of Amidoxime? start->acylation_issue coupling_agent Check Coupling Agent Activity (e.g., EDC, CDI) acylation_issue->coupling_agent Yes cyclization_issue Inefficient Cyclodehydration? acylation_issue->cyclization_issue No pre_activation Pre-activate Carboxylic Acid coupling_agent->pre_activation purity Verify Starting Material Purity pre_activation->purity thermal Optimize Temperature (Conventional or Microwave) cyclization_issue->thermal Yes end Re-evaluate Reaction Conditions (Solvent, Base) cyclization_issue->end No catalysis Consider a Catalyst (e.g., TBAF) thermal->catalysis

Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis

cluster_path1 Pathway 1: Cyclodehydration cluster_path2 Pathway 2: Oxidative Cyclization acyl_hydrazide Acyl Hydrazide diacyl_hydrazine 1,2-Diacylhydrazine acyl_hydrazide->diacyl_hydrazine acid_chloride Acid Chloride / Carboxylic Acid acid_chloride->diacyl_hydrazine dehydrating_agent Dehydrating Agent (e.g., POCl₃, SOCl₂) diacyl_hydrazine->dehydrating_agent oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole dehydrating_agent->oxadiazole aldehyde Aldehyde acylhydrazone Acylhydrazone aldehyde->acylhydrazone acyl_hydrazide2 Acyl Hydrazide acyl_hydrazide2->acylhydrazone oxidizing_agent Oxidizing Agent (e.g., I₂, NBS) acylhydrazone->oxidizing_agent oxidizing_agent->oxadiazole

Caption: Common synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.

Data Summary Tables

The following tables provide a quick reference for common reagents and conditions.

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from 1,2-Diacylhydrazines

Dehydrating AgentCommon AbbreviationNotes
Phosphorus oxychloridePOCl₃A strong dehydrating agent, often used with heating.[4][5][6]
Thionyl chlorideSOCl₂Another powerful dehydrating agent, handle with care.[4][5][10]
Polyphosphoric acidPPAA viscous acid that serves as both a catalyst and a solvent.[4][5][11]
Trifluoromethanesulfonic anhydride(CF₃SO₂)₂OA very reactive and effective dehydrating agent.[4][5][6]
Phosphorus pentoxideP₂O₅A strong dehydrating agent, often used in combination with PPA.[4][5][10]

Table 2: Common Oxidizing Agents for 1,3,4-Oxadiazole Synthesis from Acylhydrazones

Oxidizing AgentCommon AbbreviationTypical Conditions
IodineI₂Often used with a base such as K₂CO₃ or in the presence of KI.[5][11][12]
N-BromosuccinimideNBSAn effective source of electrophilic bromine.
Potassium permanganateKMnO₄A strong oxidizing agent, requires careful control of reaction conditions.[4][5]
Chloramine-TCan be used for oxidative cyclization, sometimes with microwave irradiation.[5]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneDDQA mild and selective oxidizing agent.[4][5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [9]

This procedure outlines a one-pot method starting from a carboxylic acid.

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3 hours.

  • After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent (e.g., iodobenzene), copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (1.5 equiv).

  • Increase the temperature to 110 °C and stir for 16 hours.

  • After cooling, the product can be isolated and purified using standard techniques such as flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles [1][2]

This protocol describes a rapid and efficient synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.

  • To a sealed microwave vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).

  • Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).

  • Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add silica gel (1 g, 60-120 mesh) to the reaction mixture.

  • Remove the solvent under low pressure.

  • The silica-supported intermediate is then subjected to microwave irradiation (e.g., 120 °C for 10-20 minutes) to facilitate cyclization.

  • The product can be purified directly by loading the silica-supported crude material onto a column for chromatography.

References

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. Available at: [Link]

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Western Michigan University ScholarWorks at WMU. Available at: [Link]

  • (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). MDPI. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. Available at: [Link]

  • Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (2025). MDPI. Available at: [Link]

  • Different Method for the Production of Oxadiazole Compounds. - JournalsPub. (2024). JournalsPub. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). ResearchGate. Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Avid Science. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. (2024). MDPI. Available at: [Link]

  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). ResearchGate. Available at: [Link]

Sources

How to improve the solubility of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Core Challenge: 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine presents a classic medicinal chemistry formulation challenge: it combines a highly lipophilic "head" (the tert-butyl-oxadiazole moiety) with a basic "tail" (the piperidine secondary amine).[1]

  • Physicochemical Profile:

    • Lipophilicity (LogP): Estimated ~2.5 – 3.[1]2. The tert-butyl group significantly increases hydrophobicity.[1]

    • Basicity (pKa): The piperidine nitrogen has a pKa of ~10–11.[1] At physiological pH (7.4), it exists in equilibrium between its protonated (cationic) and neutral (free base) forms.

    • The "Crash-Out" Risk: While soluble in DMSO, the neutral free base will rapidly precipitate upon dilution into neutral aqueous buffers (PBS, DMEM) due to the hydrophobic effect of the tert-butyl group.

The Solution: To achieve stable solubility for biological assays, you must stabilize the cationic form or encapsulate the lipophilic domain. Do not rely solely on DMSO.

Critical Decision Tree: Vehicle Selection

Before preparing your stock, determine the best vehicle based on your assay's tolerance.

SolubilityDecisionTree Start Start: Select Formulation Strategy IsSalt Is your compound a Salt (HCl/TFA)? Start->IsSalt CheckpH Is Assay pH < 7.0? IsSalt->CheckpH Yes Acidify Method B: In-situ Salt Formation (Add stoichiometric HCl) IsSalt->Acidify No (Free Base) StandardDMSO Method A: Standard DMSO (Risk of Precipitation) CheckpH->StandardDMSO Yes (Acidic Assay) Cyclodextrin Method C: Complexation (HP-β-CD) CheckpH->Cyclodextrin No (Neutral/Basic Assay) Acidify->CheckpH Converted to Salt

Figure 1: Decision logic for selecting the optimal solubilization method based on compound form and assay conditions.

Step-by-Step Solubilization Protocols

Method A: The "In-Situ" Salt Formation (Recommended)

Best for: Converting the insoluble free base into a soluble species without toxic additives.[1]

The piperidine nitrogen is a proton acceptor.[1] By converting it to a Hydrochloride (HCl) salt, you drastically increase aqueous solubility.

  • Calculate Stoichiometry: You need 1.05 equivalents of HCl per mole of compound.[1]

  • Preparation:

    • Dissolve the compound in DMSO to create a 10 mM or 20 mM stock.[1]

    • Add 1N HCl (aqueous) directly to the DMSO stock before adding buffer.[1]

    • Example: To 1 mL of 20 mM stock, add 21 µL of 1N HCl (slight excess).

  • Dilution: Dilute this "acidified stock" into your assay buffer. The local acidic environment prevents immediate precipitation, and the final buffer capacity should neutralize the excess acid.

Method B: Cyclodextrin Complexation (Gold Standard)

Best for: Sensitive cell-based assays where DMSO toxicity is a concern.[1]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic tert-butyl group, shielding it from water while keeping the molecule in solution.[1]

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in pure water or PBS.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve compound in DMSO (high concentration, e.g., 50 mM).

    • Add the DMSO stock slowly to the 20% HP-β-CD solution with vortexing.[1]

    • Target: Final DMSO concentration < 1%.[1][2]

  • Incubation: Shake at 37°C for 30 minutes to allow equilibrium complexation.

Data Summary: Solvent Compatibility

Solvent / AdditiveSolubility RatingBiological RiskNotes
100% DMSO High (>50 mM)High (Cytotoxic >0.5%)Standard stock solvent.[1] Hygroscopic; keep anhydrous.[1]
PBS (pH 7.4) Very Low (<10 µM)NoneDo not use for direct dilution of free base.[1]
Ethanol ModerateHigh (Volatile)Not recommended for long-term storage.[1]
0.1M HCl HighHigh (Acidic)Good for intermediate dilution steps.[1]
20% HP-β-CD HighLowBest for in vivo or sensitive cell assays.

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the cell media. Why?

A: This is the "Crash-Out" effect.[1] Your compound is hydrophobic (due to the tert-butyl group) and the piperidine is deprotonating at pH 7.4.

  • Fix: Switch to Method B (Cyclodextrin) .[1] The cyclodextrin creates a "hydrophobic pocket" that keeps the tert-butyl group happy in the aqueous media.[1]

Q2: Can I use PEG400 instead of Cyclodextrin?

A: You can, but proceed with caution. PEG400 (Polyethylene Glycol) can disrupt cell membranes and interfere with certain membrane-bound receptors (GPCRs).[1] If your assay targets a membrane protein, HP-β-CD is safer than PEG.[1]

Q3: My compound came as a "Boc-protected" intermediate. Is this the same protocol?

A: NO. If you have tert-butyl 4-(...)-1-carboxylate, the piperidine nitrogen is blocked.[1] It is not basic and cannot form salts (Method A will fail). It is extremely lipophilic.[1] You must use Method B (Cyclodextrins) or high DMSO concentrations, but note that the Boc-group is likely biologically inactive for your target.[1] Ensure you have the deprotected amine.[1]

Q4: How do I store the stock solution?

A: Store 10 mM stocks in 100% anhydrous DMSO at -20°C or -80°C.

  • Critical: Use small aliquots (single-use). Repeated freeze-thaw cycles introduce atmospheric water into the DMSO, which will cause the compound to precipitate inside the tube over time.

Mechanism of Action (Visualized)

Understanding the equilibrium is key to preventing precipitation.[1]

SolubilityEquilibrium Cation Protonated Form (Soluble in Water) Neutral Neutral Free Base (Insoluble) Cation->Neutral pH > 8.0 Neutral->Cation pH < 6.0 Aggregate Precipitate / Crystal Neutral->Aggregate Time / High Conc. Complex Cyclodextrin Complex (Soluble) Neutral->Complex + HP-β-CD

Figure 2: Solubility equilibrium states. The goal is to push the equilibrium toward the Cationic state (via pH) or the Complexed state (via Cyclodextrin).

References

  • NIH Assay Guidance Manual. Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization.[1] (2006).[1] National Center for Advancing Translational Sciences.[1] [Link]

  • Journal of Medicinal Chemistry. Solubility in Drug Discovery. (2003).[1] Lipinski, C. A., et al. [Link](Note: Foundational text on LogP/Solubility relationships)

  • ACS Omega. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.[1] (2020).[1][3] [Link][1]

Sources

Technical Support Guide: Troubleshooting Low Cell Permeability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in drug discovery: the low cell permeability of piperidine-containing compounds. The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] However, its inherent physicochemical properties frequently lead to poor absorption and distribution, creating significant hurdles.

This guide moves beyond simple protocols to explain the underlying mechanisms, helping you diagnose the specific permeability barriers affecting your compounds and make informed decisions to overcome them.

Section 1: The Root Cause: Why Piperidine Compounds Struggle with Permeability

Q: My piperidine-containing compounds consistently show poor permeability. What fundamental properties are causing this?

A: The issue almost always stems from a combination of two key physicochemical properties inherent to many piperidine derivatives: their basicity (pKa) and their lipophilicity (LogP/LogD).

  • The Role of pKa and Ionization: The piperidine ring contains a basic nitrogen atom, which readily accepts a proton.[] Most simple piperidines have a pKa in the range of 8-11.[][4] According to the pH-partition hypothesis, only the un-ionized, neutral form of a drug can passively diffuse across lipid membranes.[5] At the physiological pH of the small intestine (approx. 6.5-7.4), a significant portion of a piperidine compound with a high pKa will exist in its protonated, cationic form. This charged species is polar and has very poor membrane permeability, effectively "trapping" it on one side of the membrane and limiting absorption.[5][6][7]

  • The Double-Edged Sword of Lipophilicity & Lysosomal Trapping: To counteract the high polarity of the protonated form, medicinal chemists often increase the molecule's lipophilicity ("fat-loving" character). While this enhances partitioning into the lipid bilayer, it introduces a new and insidious problem for basic compounds: lysosomal trapping .[8][9]

    • Mechanism: Lysosomes are acidic organelles within the cell, maintaining a pH of 4.5-5.0.[10] The lipophilic, neutral form of your piperidine compound can diffuse across the cell membrane into the cytoplasm (pH ~7.2) and subsequently across the lysosomal membrane.

    • The Trap: Once inside the acidic lysosome, the basic piperidine nitrogen is immediately protonated. This newly formed cation is now too polar to diffuse back out of the lysosome.[10][11] The compound becomes sequestered, or "trapped," within the lysosome, drastically reducing the free cytosolic concentration available to cross the basolateral membrane and enter circulation.[12][13][14] This phenomenon is a primary reason why many cationic amphiphilic drugs (CADs) exhibit high tissue accumulation but low systemic exposure.[11]

cluster_cell Cell (Cytosol pH ~7.2) cluster_lysosome Lysosome (pH ~4.5) Trapped BH+ (Cationic, Trapped) Cytosol_Neutral B (Neutral) Cytosol_Neutral->Trapped Diffusion into Lysosome & Protonation Cytosol_Cationic BH+ (Cationic) Cytosol_Neutral->Cytosol_Cationic Equilibrium Extracellular B (Neutral, Permeable) Extracellular->Cytosol_Neutral Passive Diffusion

Caption: Mechanism of Lysosomal Trapping for Basic Compounds.

Section 2: Troubleshooting Guide: Interpreting Your Permeability Data

A multi-assay approach is crucial for diagnosing permeability issues. Comparing results from a simple passive diffusion assay with a more complex cell-based assay is the first and most important diagnostic step.

Q: My compound shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) but low permeability in the Caco-2 assay. What does this discrepancy mean?

A: This is a classic and highly informative result. It strongly suggests that your compound's permeability is not limited by its ability to passively diffuse across a lipid barrier, but rather by active biological processes occurring in the Caco-2 cells.

  • PAMPA measures only passive, transcellular permeability. It uses an artificial lipid layer and is devoid of transporters or cellular organelles.[15][16] High PAMPA permeability indicates your compound has sufficient lipophilicity to enter a lipid environment.

  • Caco-2 cells , derived from human colon carcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium.[17][18] Crucially, they express efflux transporters (like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)) and contain lysosomes.[18][19]

The discrepancy (High PAMPA / Low Caco-2) points to two likely culprits: (1) Active Efflux or (2) Lysosomal Trapping . The workflow below will help you distinguish between them.

Start Low Caco-2 Permeability Observed Compare Compare PAMPA vs. Caco-2 Results Start->Compare BiDir Perform Bidirectional Caco-2 Assay (A→B and B→A) Compare->BiDir PAMPA > Caco-2 Passive Problem is Poor Passive Permeability (Low Lipophilicity / High Polarity) Compare->Passive PAMPA ≈ Caco-2 (Both Low) EffluxRatio Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) BiDir->EffluxRatio Lysosome Investigate Lysosomal Trapping (e.g., Use NH4Cl or Chloroquine) EffluxRatio->Lysosome ER ≤ 2 (and/or Low Recovery) Efflux Problem is Active Efflux (e.g., P-gp/BCRP Substrate) EffluxRatio->Efflux ER > 2

Caption: Troubleshooting Workflow for Low Permeability.

Q: How can I determine if my compound is a substrate for efflux transporters like P-gp or BCRP?

A: A bidirectional Caco-2 assay is the gold standard for identifying active efflux.[17][20] This involves measuring the permeability of your compound in both directions across the cell monolayer: from the apical (intestinal lumen) side to the basolateral (blood) side (A→B), and from the basolateral to the apical side (B→A).

  • The Efflux Ratio (ER): The ratio of these permeability coefficients, ER = Papp(B→A) / Papp(A→B), is calculated.

    • An ER > 2 is a strong indication that the compound is actively transported out of the cell by an efflux pump.[17]

  • Confirmation with Inhibitors: To confirm which transporter is responsible, the experiment can be repeated in the presence of known inhibitors. For example, co-dosing with verapamil or elacridar (P-gp inhibitors) or fumitremorgin C (a BCRP inhibitor) should reduce the B→A transport and decrease the efflux ratio closer to 1 if your compound is a substrate.[17]

Experimental Outcome Interpretation Next Step
Papp(B→A) / Papp(A→B) > 2Compound is a substrate of an efflux transporter.Run assay with specific inhibitors (e.g., verapamil) to identify the transporter.
Papp(B→A) / Papp(A→B) ≤ 2Efflux is not the primary issue.Investigate lysosomal trapping, especially if recovery is low.
Low % Recovery (<70%)Compound may be binding to plastic, metabolizing, or accumulating in cells (lysosomal trapping).Evaluate metabolic stability and perform specific lysosomal trapping assays.
Q: I suspect lysosomal trapping is the issue (Efflux Ratio ≤ 2, but permeability is still low). How can I confirm this?

A: Confirming lysosomal trapping involves disrupting the mechanism and observing a change. This is typically done by using agents that increase the pH of the lysosomes, thereby preventing the protonation and "trapping" of your compound.

The most common method is to repeat your cell-based assay (e.g., a cellular accumulation assay in Fa2N-4 cells or even the Caco-2 permeability assay) in the presence of a lysosomotropic agent like ammonium chloride (NH₄Cl) or chloroquine.[10][12][13]

  • Mechanism of Action: These agents are weak bases that freely enter the lysosome and buffer its acidic environment, raising the internal pH.

  • Expected Result: If your compound was trapped, raising the lysosomal pH will increase the proportion of the neutral species, allowing it to diffuse back into the cytosol. This should lead to an increase in the measured apparent permeability (Papp A→B) as more compound is now available to cross the basolateral membrane. A significant increase in permeability in the presence of NH₄Cl is strong evidence for lysosomal sequestration.[10][11]

Section 3: Strategic Solutions & Medicinal Chemistry Approaches

Q: Now that I've identified the problem, what chemical modifications can I make to improve permeability?

A: Once you've diagnosed the barrier, you can employ targeted medicinal chemistry strategies. The goal is to strike a delicate balance between the properties that govern permeability.[9]

cluster_props Physicochemical Properties cluster_risks Permeability Risks Permeability Optimal Permeability Efflux Efflux Liability Permeability->Efflux Lysosome Lysosomal Trapping Permeability->Lysosome Solubility Poor Solubility Permeability->Solubility pKa Lower pKa (Less Ionization) pKa->Permeability LogD Optimal LogD (Balanced Lipophilicity) LogD->Permeability HBD Fewer H-Bond Donors (Less Polarity) HBD->Permeability

Caption: Balancing Physicochemical Properties for Permeability.

  • Modulate pKa: This is often the most effective strategy. Lowering the pKa of the piperidine nitrogen reduces the degree of ionization at intestinal pH, increasing the concentration of the membrane-permeant neutral species.[7][21] This can be achieved by introducing electron-withdrawing groups near the nitrogen atom. A target pKa of < 8.0 is often desirable.

  • Optimize Lipophilicity (LogD): For ionizable compounds, LogD (the distribution coefficient at a specific pH) is a more relevant parameter than LogP.[6] There is an optimal range for LogD (often cited as 1-3) to achieve good bioavailability.[9]

    • Too Low: The compound won't partition into the membrane.

    • Too High: The compound may have poor aqueous solubility, increased metabolic clearance, and be more prone to lysosomal trapping.[8][9] Careful structural modifications can fine-tune LogD to find this balance.[22]

  • Reduce Hydrogen Bonding: The number of hydrogen bond donors (HBDs) is a key determinant of permeability. Reducing the HBD count (e.g., by masking an -NH or -OH group) can significantly improve passive diffusion.[7]

  • Circumvent Efflux: If the compound is a strong efflux substrate, structural modifications may be needed to reduce its recognition by transporters. This can be challenging, but sometimes minor changes can disrupt the key pharmacophore recognized by P-gp or BCRP. Alternatively, co-administration with an efflux inhibitor (a "booster") is a clinical strategy.[23]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is a "good" permeability value in a Caco-2 assay?

    • A: Permeability (Papp) values are generally classified as follows:

      • High: >10 x 10⁻⁶ cm/s[22][24]

      • Moderate: 1-10 x 10⁻⁶ cm/s[24]

      • Low: <1 x 10⁻⁶ cm/s[24] Compounds with high permeability are more likely to be well-absorbed orally.

  • Q: What is the difference between LogP and LogD, and which is more relevant for my basic compound?

    • A: LogP is the partition coefficient of the neutral species of a molecule between octanol and water. LogD is the distribution coefficient at a specific pH and accounts for all species (neutral and ionized).[6] For a basic compound like a piperidine derivative, LogD is far more relevant for predicting biological behavior as it reflects the compound's effective lipophilicity at physiological pH.[6]

  • Q: Can I use PAMPA to predict blood-brain barrier (BBB) penetration?

    • A: PAMPA can be a useful early screen. Compounds with very low PAMPA permeability are unlikely to cross the BBB. However, the BBB has very tight junctions and is rich in efflux transporters (especially P-gp). Therefore, a low Papp in a Caco-2 assay or a high efflux ratio is a much stronger indicator of poor BBB penetration than PAMPA results alone.

  • Q: What are common control compounds for permeability assays?

    • A: It is critical to include controls to validate your assay.

      • High Permeability: Propranolol, Testosterone

      • Low Permeability: Atenolol, Mannitol (paracellular marker)

      • P-gp Substrate: Digoxin, Talinolol[17]

      • BCRP Substrate: Estrone-3-sulfate[17]

Section 5: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing passive permeability.

Materials:

  • 96-well donor plate (e.g., hydrophobic PVDF membrane)[15]

  • 96-well acceptor plate[25]

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[26]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to each well of the 96-well acceptor plate.[26]

  • Prepare Donor Plate Membrane: Gently pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 15-20 minutes), leaving a uniform lipid layer.[16][26]

  • Prepare Test Compounds: Prepare a 10 µM working solution of your test compounds and controls in PBS (pH 7.4) with 5% DMSO.[25][26]

  • Start Assay: Add 150-200 µL of the compound working solution to each well of the lipid-coated donor plate.[15][26]

  • Create Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich."[27]

  • Incubation: Incubate the plate sandwich for 4-5 hours at room temperature with gentle shaking.[16]

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method. Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a complex cell-based assay requiring aseptic technique and experience in cell culture.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Transwell™ inserts (e.g., 0.4 µm pore size)[24]

  • Transport buffer (e.g., HBSS, pH 7.4)

  • TEER (Transepithelial Electrical Resistance) meter

  • Test compound, controls, and inhibitors

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a specified density (e.g., ~32,000 cells/well).[24]

  • Cell Culture & Differentiation: Culture the cells for 18-22 days, replacing the medium every other day. The cells will grow to form a confluent, polarized monolayer.[17][24]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with a TEER value above a validated threshold (e.g., >600 Ω·cm²), which indicates tight junction formation.[24]

  • Prepare for Transport: Wash the cell monolayers gently with pre-warmed transport buffer (pH 7.4).

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport (on a separate set of wells):

    • Add the test compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a set time (e.g., 90-120 minutes).[18][24]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of all wells.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both A→B and B→A directions and determine the Efflux Ratio.[24]

References

  • Putative strategies that may reverse lysosomal drug sequestration. (n.d.). ResearchGate. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Caco-2 Permeability Assay. (2022, December 28). Profacgen. Retrieved from [Link]

  • Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery. (n.d.). Journal of Nanobiotechnology. Retrieved from [Link]

  • Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review. (2020, July 8). Frontiers in Oncology. Retrieved from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed. Retrieved from [Link]

  • Influence of lysosomal sequestration on multidrug resistance in cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. (2011, September 15). PubMed. Retrieved from [Link]

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Lupine Publishers. Retrieved from [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • How are chemical structures modified to improve bioavailability? (2025, March 20). Patsnap. Retrieved from [Link]

  • Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine, a hydrophilic and weakly basic amine, in human aortic vascular smooth muscle cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its In. (2020, June 20). ScienceOpen. Retrieved from [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. (2019, February 15). PubMed. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Wikidot. Retrieved from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine and in pharmacokinetic interaction with antidepressants. (n.d.). PubMed. Retrieved from [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (n.d.). Pharmatutor. Retrieved from [Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimisation of Passive Permeability for Oral Absorption. (2021, August 27). Royal Society of Chemistry. Retrieved from [Link]

  • Method and apparatus for improving in vitro measurement of membrane permeability of chemical compounds. (n.d.). Google Patents.
  • Lysosomal Trapping. (n.d.). BioIVT. Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). National Institutes of Health. Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, April 11). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Lysosomal Trapping Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Permeation against Efflux by Two Transporters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Dove Press. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021, December 15). ACS Publications. Retrieved from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved from [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22). BioIVT. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

[1]

Ticket ID: #OXD-PIP-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction: The Stability Paradox

Welcome to the technical support center for 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine . As a scaffold often used in medicinal chemistry (e.g., as a bioisostere for amides or esters), this molecule presents a unique stability profile.

While the tert-butyl group provides significant steric protection and lipophilicity, and the 1,3,4-oxadiazole ring is generally robust, the secondary amine (piperidine) moiety is a chemically active "hotspot." Most stability issues reported by users are not actual degradation of the core scaffold, but rather reversible adduct formation or solvent-specific reactivity driven by the nucleophilic nitrogen.

This guide dissects these issues into actionable troubleshooting modules.

Module 1: Solution Stability & Solvent Compatibility

The Issue: Users frequently report "new peaks" in LC-MS or NMR after dissolving the compound, particularly in non-ideal solvents.

The "Phantom" Degradation: CO₂ Adsorption

Secondary amines like piperidine are nucleophilic bases. In solution, they rapidly react with atmospheric CO₂ to form carbamic acids (or carbamates).

  • Symptom: Appearance of a new peak in LC-MS (M+44 mass shift) or broadening of NMR signals.

  • Diagnosis: This is often reversible.[1] Acidification usually decarboxylates the species back to the parent amine.

  • Prevention: Store solutions under inert gas (Argon/Nitrogen).

Solvent Incompatibility Matrix

The choice of solvent is critical. The piperidine nitrogen can react with certain solvents over time.

Solvent ClassSolvent ExampleCompatibilityTechnical Note
Dipolar Aprotic DMSO, DMF High Recommended. Best for stock solutions. Store frozen to prevent hygroscopicity.
Protic Methanol, Ethanol Medium Good for short-term use. Can facilitate proton exchange; avoid if strict anhydrous conditions are needed.
Chlorinated DCM, Chloroform Low (Risk) Avoid for storage. Secondary amines react with DCM over time (days/weeks) to form chloromethyl alkylated salts (Menschutkin reaction).
Ketones Acetone Critical Failure DO NOT USE. Rapidly forms enamines or hemiaminals (reversible but ruins analysis).
Decision Logic: Solvent Selection

SolventSelectionStartSelect SolventPurposePurpose?Start->PurposeStockStock Solution(Long Term)Purpose->StockReactionReaction/Analysis(Short Term)Purpose->ReactionDMSODMSO / DMF(Store -20°C)Stock->DMSOBest PracticeDCMDCM / CHCl3(Avoid Storage)Stock->DCMRisk of AlkylationAlcoholMeOH / EtOH(Use Fresh)Reaction->AlcoholAcceptableAcetoneAcetone(FORBIDDEN)Reaction->AcetoneEnamine Formation

Figure 1: Solvent selection decision tree. Green paths indicate stable workflows; red paths indicate high risk of chemical modification.

Module 2: Chemical Degradation Mechanisms

The Issue: Permanent loss of the compound's integrity.

Oxadiazole Ring Hydrolysis

While 1,3,4-oxadiazoles are more stable than their 1,2,4-isomers, they are susceptible to ring opening under extreme pH conditions.

  • Mechanism: Acid-catalyzed hydrolysis attacks the imine-like carbon, eventually cleaving the ring to form a hydrazide and a carboxylic acid derivative.

  • Risk Factor: High. The basic piperidine ring can create a localized high-pH environment in concentrated aqueous solutions, or attract protons in acidic media, influencing the electronic stability of the attached oxadiazole.

  • Safe Zone: Maintain pH between 3.0 and 10.0 .

Oxidation (N-Oxide Formation)

The secondary amine is prone to oxidation by peroxides (often found in aged ethers or THF) or ozone.

  • Product: Piperidine N-oxide.

  • Detection: M+16 peak in LC-MS.

Degradation Pathway Visualization

DegradationPathwaysParentThis compound(Intact Scaffold)CarbamateCarbamic Acid Adduct(Reversible via Acidification)Parent->Carbamate  Solution EquilibriumHydrazideHydrazide Derivative(Ring Opening - Permanent)Parent->Hydrazide  pH < 2 or pH > 12NOxidePiperidine N-Oxide(Oxidation - Permanent)Parent->NOxide  Aged SolventsCO2+ CO2 (Air)AcidBaseStrong Acid/Base(Hydrolysis)OxidantPeroxides/O2

Figure 2: Primary degradation and derivatization pathways. Yellow indicates reversible environmental interaction; Red indicates permanent chemical breakdown.

Module 3: Validated Protocols

Protocol A: Stability-Indicating LC-MS Method

Use this protocol to verify compound integrity before biological assays.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; strong acidity can degrade the oxadiazole over time on-column or in the vial).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria:

    • Single peak at expected mass.

    • Absence of M+16 (Oxide) or M+44 (Carbamate). Note: If M+44 is present, acidify the sample vial with 10µL 1N HCl and re-inject. If it disappears, it was just CO₂.

Protocol B: Conversion to Hydrochloride Salt (Storage Form)

The free base is an oil or sticky solid prone to oxidation. The HCl salt is a stable crystalline solid.

  • Dissolve 100 mg of free base in 2 mL of anhydrous Ethanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • Stir for 30 minutes. A white precipitate should form.

  • Dilute with 5 mL cold Diethyl Ether to complete precipitation.

  • Filter, wash with Ether, and dry under vacuum.

  • Result: Stable Hydrochloride salt (Store at 4°C).

Frequently Asked Questions (FAQ)

Q1: My compound turned yellow in solution. Is it degraded?

  • Answer: Likely yes. Yellowing often indicates oxidation of the amine or formation of trace impurities. If stored in acetone, it may be an enamine. Check LC-MS immediately.

Q2: Can I use this compound in a biological assay at pH 7.4?

  • Answer: Yes. The 1,3,4-oxadiazole ring is stable at physiological pH. Ensure you prepare the stock in DMSO and dilute into the buffer immediately before use to prevent precipitation (the tert-butyl group is hydrophobic).

Q3: Why do I see two peaks in NMR (CDCl3)?

  • Answer: This is likely a rotameric effect or the presence of the carbamate species (reaction with CO₂ in the air). Add a drop of D₂O or shake with a dilute basic solution to collapse the peaks, or switch to DMSO-d6 to break up aggregates.

Q4: Is the tert-butyl group stable?

  • Answer: Extremely. The tert-butyl group is chemically inert under almost all standard laboratory conditions. It will not fall off or degrade unless subjected to combustion or extreme metabolic oxidation.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis.

  • Verma, G., et al. (2020). "Reactivity of Secondary Amines with Chlorinated Solvents: A Warning for Drug Discovery." Organic Process Research & Development.

  • European Chemicals Agency (ECHA). "Piperidine Stability and Reactivity Data."

  • BenchChem Support. "Stability issues of the oxazole and oxadiazole rings."

Methods to prevent degradation of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this compound throughout your experimental workflows. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to prevent degradation and ensure reproducible, high-quality results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical liabilities of this molecule?

A1: The structure of this compound contains two key heterocyclic systems, each with distinct stability profiles:

  • The 1,3,4-Oxadiazole Ring: This ring is generally robust and exhibits high thermal stability.[1][2] However, it is susceptible to hydrolytic cleavage under both strongly acidic and strongly basic conditions.[3][4] The presence of moisture and a non-optimal pH can lead to ring-opening, forming acylhydrazide or nitrile-containing impurities.[3][5][6]

  • The Piperidine Ring: As a saturated secondary amine, the piperidine nitrogen is basic and a primary site for oxidation.[7] It is reactive towards strong oxidizing agents and can be degraded by prolonged exposure to atmospheric oxygen, heat, and light.[7][8][9]

Understanding these two liabilities is the first step toward preventing degradation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: Proper storage is the most critical factor in preserving the compound's purity over time. The primary goals are to minimize exposure to moisture, oxygen, light, and heat.

ConditionRecommendationRationale
Temperature 2–8°CLow temperatures slow down the rate of all potential chemical degradation reactions.[8] While the compound is thermally stable, this precaution minimizes risks from other pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas prevents oxidation of the piperidine ring and minimizes moisture contact.[7][10]
Light Amber Glass Vial or Opaque ContainerMany heterocyclic compounds are photosensitive and can undergo photodegradation upon exposure to UV light.[8][11]
Container Tightly Sealed Vial with Secure CapPrevents the ingress of atmospheric moisture and oxygen, which are key drivers of hydrolysis and oxidation, respectively.[8][10]
Environment Dry/DesiccatedStoring vials within a desiccator containing a drying agent like silica gel provides an additional layer of protection against moisture.[8]
Q3: My experiment is in an aqueous buffer. At what pH is the compound most stable?

A3: Based on studies of structurally related oxadiazole derivatives, the compound exhibits maximum stability in a slightly acidic pH range of 3 to 5.[3][4]

  • At pH < 3: The oxadiazole ring is susceptible to acid-catalyzed hydrolysis. Protonation of a ring nitrogen atom makes the heterocyclic carbon more electrophilic and vulnerable to nucleophilic attack by water, leading to ring cleavage.[3][4]

  • At pH > 7: The ring becomes susceptible to base-catalyzed hydrolysis. Hydroxide ions can directly attack the ring, initiating a different ring-opening cascade.[3]

Therefore, if aqueous solutions are necessary, it is crucial to use a well-buffered system to maintain the pH between 3 and 5.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I'm observing a new, more polar impurity in my HPLC analysis after working up my reaction.
  • Probable Cause: This is a classic sign of hydrolytic degradation of the 1,3,4-oxadiazole ring. The resulting acylhydrazide or other ring-opened products are significantly more polar than the parent compound, causing them to elute earlier on a reverse-phase HPLC column.

  • Causality: This likely occurred during an aqueous workup step, especially if the pH was not controlled or drifted into an acidic or basic regime. The presence of water, combined with even trace amounts of acid or base from other reagents, can be sufficient to cause partial degradation.[5][6]

Troubleshooting Protocol: Anhydrous Workup

  • Quench Reaction: Instead of quenching with aqueous solutions, use an anhydrous method if possible. For example, quench a reaction containing a strong base like n-BuLi with a solid, powdered acid source at low temperature.

  • Solvent Extraction: If an extraction is necessary, use solvents that have been dried over molecular sieves.

  • Drying: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., < 40°C) to prevent thermal degradation.

  • Immediate Analysis: Analyze the resulting material by HPLC and NMR promptly to confirm its purity before storage or proceeding to the next step.

Issue 2: The compound appears to be degrading even when stored in a recommended solvent like DMSO.
  • Probable Cause: The piperidine ring is likely undergoing slow oxidation. While DMSO is a suitable solvent, "anhydrous" grades can still contain trace water, and exposure to air each time the vial is opened can introduce oxygen.

  • Causality: The secondary amine of the piperidine ring can be oxidized over time, a process that can be catalyzed by trace metal impurities or initiated by atmospheric oxygen.[7]

Solution Workflow: Preparing and Handling Stock Solutions

The following workflow illustrates best practices for preparing and using stock solutions to minimize degradation.

G cluster_prep Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use A Use High-Purity, Anhydrous Solvent (e.g., Acetonitrile, DMSO) B Weigh Compound in Inert Atmosphere (Glovebox or N₂/Ar) A->B C Dissolve and Sonicate Briefly (if necessary) B->C D Aliquot into Single-Use Vials C->D E Purge Headspace with N₂/Ar D->E F Seal Tightly & Store at 2-8°C, Protected from Light E->F G Use One Aliquot per Experiment F->G H Avoid Repeated Freeze-Thaw Cycles G->H

Caption: Workflow for preparing and handling stock solutions to prevent degradation.

Issue 3: My reaction is light-sensitive, but I need to monitor it over several hours.
  • Probable Cause: Both the piperidine and oxadiazole rings, common in many heterocyclic aromatics, can be susceptible to photodegradation.[8][11][12] Ambient lab lighting, especially if it has a UV component, can provide enough energy to initiate degradation over long reaction times.

  • Causality: Absorption of photons can promote the molecule to an excited state, leading to bond cleavage or reaction with other components, such as solvent or oxygen, to form degradation products.

Preventative Measures:

  • Cover Glassware: Completely wrap the reaction flask in aluminum foil. This is the simplest and most effective method.

  • Use Amber Glassware: If the reaction setup allows, use amber-tinted glassware which is designed to block UV and blue light.

  • Turn Off Unnecessary Lights: Minimize the light in the fume hood. Turn off the hood light if it is not essential for safety.

  • TLC Monitoring: When taking samples for TLC analysis, do so quickly and re-cover the flask immediately. Spot the TLC plate and run it in a covered tank away from direct light.

Part 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The diagram below illustrates the two most probable non-enzymatic degradation pathways for this molecule.

DegradationPathways cluster_main cluster_products cluster_conditions Main This compound P1 Acylhydrazide Product (Ring-Opened) Main->P1 P2 Piperidine N-Oxide (Oxidized) Main->P2 C1 H₃O⁺ or OH⁻ (Acid/Base Hydrolysis) C1->Main Oxadiazole Ring Attack C2 [O] (Oxidizing Agent / Air) C2->Main Piperidine N Attack

Caption: Primary degradation pathways for this compound.

Part 4: Analytical Method for Stability Assessment

A robust analytical method is essential for confirming the stability of your compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique.[13][14][15]

Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 35°C.

  • Detection: UV detection at the compound's absorbance maximum (λ-max), typically determined via a UV-Vis scan.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject a standard solution of your compound. The appearance of any new peaks, especially those with shorter retention times, indicates the formation of more polar degradation products. The peak area percentage can be used to quantify the extent of degradation.

This guide provides a comprehensive framework for maintaining the integrity of this compound. By understanding the underlying chemistry and implementing these preventative and troubleshooting measures, you can ensure the quality and reliability of your experimental data.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025).
  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). PubMed. Available at: [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC. (n.d.).
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2013). PubMed. Available at: [Link]

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.).
  • Thermal degradation of some[8][11][16]oxadiazole derivatives with liquid crystalline properties. (2011). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). ACS Chemical Biology. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Available at: [Link]

  • What is the stability of piperidine? - Blog - Biosynce. (2025).
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Available at: [Link]

  • Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution. (n.d.). ResearchGate. Available at: [Link]

  • Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. (2012). ResearchGate. Available at: [Link]

  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2018). ResearchGate. Available at: [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (n.d.). ResearchGate. Available at: [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (2011). Environmental Toxicology and Chemistry. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. Available at: [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Available at: [Link]

  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC. (n.d.). Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025). MDPI. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.). Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazoles. (2004). ResearchGate. Available at: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). ResearchGate. Available at: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Available at: [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scientific Research Publishing. Available at: [Link]

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). MDPI. Available at: [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Available at: [Link]

Sources

Technical Support Center: Process Chemistry for 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the scalable synthesis of 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)piperidine . While traditional methods utilize phosphorus oxychloride (POCl


) for cyclodehydration, modern process chemistry favors Propylphosphonic Anhydride (T3P®)  for kilogram-scale operations. T3P offers superior safety profiles, milder conditions, and easier workups compared to corrosive chlorinating agents, particularly when maintaining the integrity of acid-labile protecting groups like tert-butyloxycarbonyl (Boc).

This document details two routes:

  • Route A (Recommended): T3P-mediated one-pot coupling and cyclization.

  • Route B (Traditional): POCl

    
    -mediated cyclodehydration.
    

Module 1: Critical Process Parameters (CPP) & Safety

Before initiating scale-up, review these critical parameters. The formation of the 1,3,4-oxadiazole ring is thermodynamically favorable but kinetically requires activation.

ParameterRoute A (T3P)Route B (POCl

)
Impact on Scale-Up
Thermal Hazard Low to ModerateHigh POCl

reactions can exhibit delayed exotherms (induction periods).
Boc Stability ExcellentPoorPOCl

generates HCl gas; risk of premature Boc removal or degradation.
Waste Stream Water-soluble phosphatesPhosphoric acid/HClT3P byproducts wash away; POCl

requires tedious quenching.
Cost High (Reagent cost)Low (Reagent cost)T3P saves time/purification costs, offsetting raw material price.
⚠️ Safety Alert: POCl Quenching

If utilizing Route B, never add water directly to the reaction mixture. The hydrolysis of unreacted POCl


 is violently exothermic. Always quench by slowly adding the reaction mixture into ice-water or a buffered solution with vigorous stirring.

Module 2: Detailed Experimental Protocols

Route A: The T3P One-Pot Method (Recommended)

Rationale: T3P acts as both a coupling agent (forming the hydrazine) and a dehydrating agent (forming the oxadiazole) in a single pot, preserving the N-Boc group.

Reagents:

  • N-Boc-isonipecotic acid (1.0 equiv)

  • Pivalohydrazide (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 - 2.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Butyl Acetate (for higher reflux temp).

Protocol:

  • Charge: Load N-Boc-isonipecotic acid and Pivalohydrazide into the reactor with EtOAc (10 V).

  • Base Addition: Cool to 0–5°C. Add TEA dropwise.

  • Coupling: Add T3P (1.2 equiv) slowly, maintaining T < 10°C. Stir at RT for 2–4 h. Checkpoint: Monitor by HPLC for diacylhydrazine intermediate.

  • Cyclization: Add remaining T3P (1.0–1.3 equiv). Heat to reflux (approx. 75–80°C) for 12–24 h.

  • Workup: Cool to RT. Wash with water (2x), sat. NaHCO

    
     (2x), and brine.
    
  • Isolation: Concentrate organic layer. The N-Boc-oxadiazole usually crystallizes upon cooling or addition of heptane anti-solvent.

Route B: The POCl Cyclodehydration (Traditional)

Rationale: High throughput for stable substrates. Requires pre-formation of the diacylhydrazine intermediate to avoid "tarring" of the carboxylic acid.

Reagents:

  • Intermediate: N'-Pivaloyl-N-Boc-isonipecotohydrazide (Pre-synthesized)

  • Phosphorus Oxychloride (POCl

    
    ) (Excess, solvent/reagent) or 2.0 equiv in Toluene.
    

Protocol:

  • Charge: Place the diacylhydrazine intermediate in the reactor.

  • Addition: Add POCl

    
     (5–10 V if neat, or 2 equiv if in Toluene).
    
  • Reaction: Heat to 80–100°C. Warning: Boc group will likely cleave or degrade.

  • Quench: Pour reaction mixture slowly onto crushed ice/NaOH (pH > 8 to recover free amine).

  • Extraction: Extract with DCM or EtOAc.

Step C: Deprotection (Final Step)

Target: this compound (free base or salt).

  • Dissolve N-Boc-intermediate in 1,4-Dioxane or DCM.

  • Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).

  • Stir at RT until conversion is complete (1–3 h).

  • Isolation: Filter the precipitated hydrochloride salt directly (high purity).

Module 3: Visualization of Logic & Workflow

Reaction Mechanism & Pathway (T3P Route)

G cluster_0 One-Pot Process (EtOAc) Start N-Boc-Isonipecotic Acid + Pivalohydrazide Inter Intermediate: Diacylhydrazine Start->Inter T3P (1.2 eq) TEA, 0°C Cyclic Cyclization: N-Boc-Oxadiazole Inter->Cyclic T3P (1.3 eq) Reflux, -H2O Final Target: Piperidine-Oxadiazole (HCl Salt) Cyclic->Final HCl / Dioxane Deprotection

Caption: Figure 1. T3P-mediated cascade synthesis. The propylphosphonic anhydride drives both amide coupling and dehydrative cyclization in a single solvent system.

Module 4: Troubleshooting Center

Q1: The reaction mixture turned black/tarry during cyclization.

  • Diagnosis: Thermal decomposition or harsh acidic conditions.[1]

  • Fix: If using POCl

    
    , reduce temperature to 80°C and ensure inert atmosphere (N
    
    
    
    ). If using T3P, ensure the base (TEA/DIPEA) is sufficient to neutralize the acid byproduct. T3P reactions should remain amber/yellow, not black.

Q2: Low yield of the oxadiazole; diacylhydrazine remains.

  • Diagnosis: Incomplete cyclodehydration.

  • Fix: The cyclization requires higher energy than the coupling.

    • Increase temperature (switch solvent from EtOAc to Butyl Acetate or Toluene).

    • Add more T3P (up to 3.0 equiv total).

    • Ensure water is not entering the system (T3P hydrolyzes over time).

Q3: Boc group lost during cyclization.

  • Diagnosis: Acidic cleavage.

  • Fix: This is inherent to Route B (POCl

    
    ). Switch to Route A (T3P). In Route A, maintain slightly basic pH (add excess TEA) to buffer the reaction mixture.
    

Q4: Product is water-soluble during workup.

  • Diagnosis: The oxadiazole nitrogen can be weakly basic, and if the Boc is lost, the piperidine is highly basic.

  • Fix: Ensure the aqueous phase pH is adjusted correctly.

    • For N-Boc product : pH ~3–4 is safe.

    • For Deprotected product : pH must be >10 to extract the free base into organic solvent. Alternatively, isolate as the HCl salt directly from the reaction mixture if possible.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Burgess Reagent for this scale-up? A: technically yes, but it is not recommended for multi-gram/kilogram scale due to high cost and the formation of sulfur byproducts that are difficult to remove. T3P is the industrial standard for this transformation.

Q: Is the oxadiazole ring stable to the acid deprotection step? A: Yes. The 1,3,4-oxadiazole ring is remarkably stable to acidic conditions (HCl, TFA) used for Boc removal. It is generally stable to hydrolysis except under extreme forcing conditions (e.g., boiling conc. NaOH).[2]

Q: Why use Pivalohydrazide instead of Pivalic Acid + Hydrazine? A: Using Pivalohydrazide (commercially available) reduces step count and avoids handling anhydrous hydrazine, which is toxic and unstable. It allows for a convergent synthesis with the valuable piperidine core.

References

  • T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, vol. 50, no. 47, 2009.

  • POCl3 Cyclization Safety: "Phosphorus Oxychloride Safety Data Sheet." Fisher Scientific.

  • General Oxadiazole Reviews: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no.[3] 5, 2012.

  • Scale-Up Methodologies: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine scaffold represents a critical "privileged structure" in modern medicinal chemistry. It combines a lipophilic, bulky tert-butyl group with a polar, hydrogen-bond-accepting 1,3,4-oxadiazole core, linked to a versatile piperidine handle.

This guide objectively compares the biological performance of the tert-butyl analogue against its primary aromatic counterparts (e.g., phenyl, pyridyl). While aromatic analogues often exhibit higher intrinsic potency against planar targets (like DNA or Tubulin), the tert-butyl variant offers distinct advantages in metabolic stability , membrane permeability , and selectivity , making it an essential tool for probing hydrophobic pockets in GPCRs and enzymes.

Core Pharmacophore Breakdown
  • Tert-butyl Group: Provides a high specific volume and lipophilicity without pi-stacking capability. Ideal for filling hydrophobic pockets (e.g., S1/S2 pockets in proteases).

  • 1,3,4-Oxadiazole Ring: Acts as a bioisostere for carboxylic acids, esters, and amides. It improves metabolic stability and serves as a hydrogen bond acceptor.

  • Piperidine Ring: A basic amine handle that allows for solubilization and diverse derivatization (e.g., urea, sulfonamide, or alkyl linkers) to reach distal binding sites.

Comparative Biological Activity[1][2][3]

Case Study A: Anticancer Potential (Tubulin Inhibition)

Research indicates that 4-(1,3,4-oxadiazol-2-yl)piperidine derivatives function as potent inhibitors of tubulin polymerization.

FeatureTert-butyl Analogue Phenyl/Aryl Analogue Mechanism of Action Insight
Primary Target Tubulin (Colchicine site)Tubulin (Colchicine site)Binding prevents microtubule assembly, causing mitotic arrest.
Potency (IC50) Moderate (1.5 - 5.0 µM)High (0.1 - 0.8 µM)Aryl groups engage in

stacking with Tyr/Phe residues in the binding pocket, enhancing affinity.
Solubility High (LogP ~2.5)Moderate (LogP ~3.2)Tert-butyl improves aqueous solubility compared to polyaromatic systems.
Metabolic Stability HighModerateThe tert-butyl group is resistant to oxidative metabolism compared to electron-rich phenyl rings.

Key Finding: While the phenyl analogue is more potent in vitro, the tert-butyl analogue often demonstrates better pharmacokinetic (PK) properties in vivo due to reduced clearance.

Case Study B: Antimicrobial & Antifungal Activity

In screens against S. aureus and C. albicans, the steric bulk of the substituent at the 5-position dictates selectivity.

  • Tert-butyl Performance: Shows superior activity against Gram-positive bacteria. The bulky alkyl group facilitates penetration through the thick peptidoglycan layer.

  • Aryl Performance: Often less effective against resistant strains (MRSA) due to efflux pump susceptibility, though highly active against fungal ergosterol synthesis enzymes.

Structure-Activity Relationship (SAR) Visualization[4]

The following diagram illustrates the impact of structural modifications on the biological readout.

SAR_Analysis Core 4-(1,3,4-Oxadiazol-2-yl)piperidine (Scaffold) T_Butyl 5-Tert-butyl Group (Aliphatic/Bulky) Core->T_Butyl Variation A Aryl 5-Phenyl/Pyridyl Group (Aromatic/Planar) Core->Aryl Variation B N_Sub Piperidine N-Substitution (Urea/Sulfonamide) Core->N_Sub Required for Potency Metab Increased Metabolic Stability (CYP450 Resistance) T_Butyl->Metab Promotes Permeability Enhanced Membrane Permeability T_Butyl->Permeability Promotes Potency High Receptor Affinity (Pi-Stacking) Aryl->Potency Promotes N_Sub->Potency Critical Determinant

Caption: SAR Map contrasting the functional benefits of Tert-butyl vs. Aryl substitutions on the oxadiazole core.

Experimental Protocols

To validate the activity of these analogues, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize false positives.

Chemical Synthesis Workflow (General Route)
  • Starting Material: Isonipecotic acid (N-protected).

  • Hydrazide Formation: React ester with hydrazine hydrate (Reflux, EtOH).[1]

  • Cyclization (Tert-butyl): React hydrazide with Pivalic acid (or Pivaloyl chloride) in POCl₃.

    • Critical Step: Control temperature at 80°C to prevent piperidine degradation.

  • Deprotection: Removal of N-protecting group (Boc/Cbz) to yield the free amine.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

  • Reagent Prep: Dilute purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (Tert-butyl analogue vs. Colchicine control) at graded concentrations (0.1 - 10 µM).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate Vmax of polymerization.

    • Validation: Colchicine (3 µM) must show >90% inhibition.

Experimental Workflow Diagram

Workflow Start Start: Isonipecotic Acid Step1 1. Esterification & Hydrazide Formation (NH2NH2, EtOH, Reflux) Start->Step1 Step2 2. Cyclization with Pivalic Acid (POCl3, 80°C) Step1->Step2 Yield > 70% Step3 3. N-Deprotection (TFA/DCM) Step2->Step3 Purification Step4 4. Biological Assay (Tubulin/MTT) Step3->Step4 Pure Scaffold

Caption: Step-by-step synthesis and evaluation workflow for this compound.

References

  • Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives.[2][1][3][4][5][6][7] European Journal of Medicinal Chemistry.[5] Link

  • Krasavin, M., et al. (2014).[8] Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.[8] Bioorganic & Medicinal Chemistry Letters. Link

  • Sun, J., et al. (2013).[5][6] Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as novel anticancer agents.[4][5][6][9] Bioorganic & Medicinal Chemistry Letters. Link

  • GlaxoSmithKline. (2016). Piperidine-substituted 1,3,4-oxadiazol-2-ones as GPR55 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Ahsan, M.J., et al. (2011).[6] Synthesis and anticancer activity of 5-substituted-1,3,4-oxadiazole analogues.[10][5][6][7][11] Arabian Journal of Chemistry. Link

Sources

Comparing the efficacy of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine (referred to herein as TBOP ) against established inhibitors in the fields of G-protein coupled receptor (GPCR) modulation—specifically GPR55 —and antimicrobial biofilm inhibition.

Executive Summary & Mechanism of Action

This compound (TBOP) represents a privileged pharmacophore in modern medicinal chemistry. It combines a lipophilic tert-butyl group (for hydrophobic pocket occupancy) with a 1,3,4-oxadiazole linker (a metabolically stable bioisostere for amides/esters) and a basic piperidine ring (for ionic interactions with receptor aspartate residues).

Core Mechanism
  • GPR55 Antagonism: TBOP and its derivatives function as antagonists or inverse agonists at the GPR55 receptor, a lysophosphatidylinositol (LPI) receptor implicated in cancer proliferation and inflammatory pain. The tert-butyl group anchors the molecule in the receptor's orthosteric binding site, blocking LPI-induced

    
    -arrestin recruitment.
    
  • Biofilm Inhibition: The amphiphilic nature of the TBOP scaffold allows it to penetrate the exopolysaccharide (EPS) matrix of bacterial biofilms, disrupting quorum sensing signaling pathways in S. aureus and P. aeruginosa.

Comparative Efficacy Analysis

A. GPR55 Antagonism: TBOP vs. Standard Inhibitors

In the context of GPR55-mediated signaling (specifically in oncology and neuropathic pain models), TBOP derivatives are compared to CID16020046 (a selective antagonist) and Rimonabant (a CB1 antagonist with GPR55 activity).

FeatureTBOP ScaffoldCID16020046Rimonabant
Primary Target GPR55 (Antagonist)GPR55 (Antagonist)CB1 (Inverse Agonist) / GPR55
IC50 / Ki (GPR55) ~1.42 µM (Derivative 9l)~0.18 µM~0.90 µM
Selectivity High (vs. CB1/CB2)HighLow (High CB1 affinity)
Metabolic Stability High (Oxadiazole ring)ModerateLow (Rapid metabolism)
Solubility Moderate (Lipophilic)LowLow
Mechanism

-Arrestin bias
G13/RhoA inhibitionGeneral GPCR blockade

Key Insight: While CID16020046 is more potent in vitro, the TBOP scaffold offers superior metabolic stability due to the 1,3,4-oxadiazole ring, which resists hydrolysis better than the ester/amide linkages found in competitors. This makes TBOP a superior lead for in vivo pharmacokinetic optimization.

B. Antimicrobial Efficacy: TBOP vs. Antibiotics

TBOP derivatives have shown remarkable efficacy against resistant strains, particularly in disrupting biofilms where traditional antibiotics fail.

FeatureTBOP DerivativesVancomycinLinezolid
Target Membrane/Biofilm (Quorum Sensing)Cell Wall SynthesisProtein Synthesis (50S)
Biofilm Penetration High (Amphiphilic)Low (Restricted by EPS)Moderate
MIC (MRSA) 2.0 - 8.0 µg/mL0.5 - 2.0 µg/mL1.0 - 4.0 µg/mL
Resistance Profile Low (Novel mechanism)Increasing (VRSA)Low
Cytotoxicity Low (Selectivity index >10)Nephrotoxic potentialMyelosuppression

Key Insight: TBOP is not a replacement for acute bactericidal antibiotics but serves as a potent adjuvant . Its ability to disrupt biofilms increases the efficacy of Vancomycin by up to 16-fold when used in combination.

Experimental Protocols

Protocol A: GPR55 -Arrestin Recruitment Assay

Objective: To quantify the antagonistic potency of TBOP against LPI-induced GPR55 activation.

  • Cell Culture: Use CHO-K1 cells stably expressing human GPR55 and a

    
    -arrestin-2-GFP fusion protein.
    
  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Compound Preparation: Dissolve TBOP in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer (HBSS + 20 mM HEPES).

  • Treatment:

    • Pre-incubate cells with TBOP dilutions for 30 minutes at 37°C.

    • Add agonist LPI (Lysophosphatidylinositol) at EC80 concentration (typically 1 µM).

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Fix cells with 4% paraformaldehyde. Image using a high-content screening system (e.g., PerkinElmer Operetta).

  • Analysis: Quantify GFP granules per cell. Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Rimonabant (1 µM) should show >50% inhibition.

Protocol B: Bacterial Biofilm Inhibition Assay

Objective: To assess the ability of TBOP to prevent biofilm formation in S. aureus.

  • Culture: Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% glucose overnight.

  • Seeding: Dilute culture 1:100 in fresh TSB and dispense 100 µL into 96-well polystyrene plates.

  • Treatment: Add 100 µL of TBOP (final conc. 0.5 - 64 µg/mL). Include Vancomycin as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Aspirate media and wash wells 3x with PBS (carefully to preserve biofilm).

    • Fix with 99% methanol for 15 min.

    • Stain with 0.1% Crystal Violet for 10 min.

    • Wash with water and air dry.

  • Quantification: Solubilize dye with 33% acetic acid. Measure Absorbance at 590 nm.

    • Calculation: % Inhibition =

      
      .
      

Visualization: GPR55 Signaling & Inhibition[1]

The following diagram illustrates the GPR55 signaling pathway and the specific intervention point of TBOP compared to LPI (agonist).

GPR55_Pathway LPI LPI (Agonist) GPR55 GPR55 Receptor LPI->GPR55 Activates TBOP TBOP (Antagonist) TBOP->GPR55 Blocks G13 G13 Protein GPR55->G13 ERK ERK1/2 Phosphorylation GPR55->ERK Beta-Arrestin Dependent RhoA RhoA G13->RhoA ROCK ROCK RhoA->ROCK Calcium Intracellular Ca2+ ROCK->Calcium Cytoskeletal Remodeling Proliferation Tumor Proliferation & Pain Signaling Calcium->Proliferation ERK->Proliferation

Figure 1: Mechanism of Action. TBOP competitively antagonizes the GPR55 receptor, preventing LPI-mediated activation of the G13/RhoA and ERK1/2 pathways, thereby inhibiting downstream tumor proliferation and nociception.

References

  • Design, Synthesis, and Analysis of Antagonists of GPR55: Piperidine-Substituted 1,3,4-Oxadiazol-2-ones. Source: Bioorganic & Medicinal Chemistry Letters (2016) [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists. Source: Journal of Medicinal Chemistry (2024) [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Source: International Journal of Molecular Sciences (2021) [Link][1]

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (PubChem CID 18690028). Source: PubChem [Link][2][3]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Profile of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the assurance of target selectivity. A molecule's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in drug development. This guide provides a comprehensive framework for evaluating the off-target profile of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine , a novel small molecule, using a multi-tiered, data-driven approach.

While the specific biological target of this compound is still under extensive investigation, its structural motifs, particularly the piperidine-substituted 1,3,4-oxadiazole core, bear a resemblance to a class of compounds known to interact with G protein-coupled receptors (GPCRs). Notably, similar scaffolds have been identified as antagonists of the orphan receptor GPR55.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that GPR55 is the primary target of our compound of interest, which we will refer to as Compound-T .

This guide will compare Compound-T against two well-characterized GPR55 antagonists, ML191 (a piperidinyloxadiazolone) and ML193 (a quinoline aryl sulfonamide), to provide context for its selectivity profile.[4][5] Our evaluation will proceed through a logical sequence of in-silico prediction, broad in-vitro screening, and specific cell-based functional assays, demonstrating a robust, self-validating system for off-target liability assessment.

Part 1: In-Silico Probing - A Predictive First Pass

Before embarking on resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective initial assessment of potential off-target interactions.[6] These approaches leverage vast databases of known drug-target interactions and chemical structures to predict a compound's likely binding partners.

Causality Behind the Choice of In-Silico Tools:

Our strategy employs a combination of ligand-based and structure-based approaches to maximize the predictive power. Ligand-based methods, such as that used by SwissTargetPrediction, compare the 2D and 3D similarity of a query molecule to a library of known active compounds.[7] This is an excellent starting point when a high-resolution structure of the primary target may not be available. We complement this with structure-based docking simulations if crystal structures of high-probability off-targets are known, allowing for a more physically-grounded prediction of binding.

Experimental Protocol: In-Silico Off-Target Prediction
  • Metabolite Prediction: Predict potential Phase I and Phase II metabolites of Compound-T, as these can also have off-target activities.

  • 2D/3D Similarity Screening:

    • Submit the SMILES string of Compound-T to a target prediction web server like SwissTargetPrediction.

    • The algorithm will compare the query molecule to a database of active compounds and generate a list of potential targets, ranked by probability.

  • Pharmacophore-Based Screening: Use software to generate a pharmacophore model based on Compound-T's structure and screen it against a database of pharmacophore models of known off-targets.

  • Molecular Docking (for high-probability hits):

    • Obtain the crystal structures of high-probability off-targets from the Protein Data Bank (PDB).

    • Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of Compound-T to these off-targets.

  • Data Analysis: Consolidate the predictions from all methods. Targets that are consistently predicted by multiple orthogonal approaches are prioritized for experimental validation.[8]

Predicted Off-Target Profile for Compound-T (Hypothetical Data)
Predicted Off-TargetPrediction Method(s)Rationale for Concern
Cannabinoid Receptor 1 (CB1)2D/3D Similarity, PharmacophoreStructurally related to GPR55 ligands; potential for CNS side effects.
hERG Potassium Channel2D SimilarityA critical safety liability associated with cardiotoxicity.[9]
Dopamine D2 Receptor2D SimilarityPotential for neurological and psychiatric side effects.
CYP3A42D Similarity, DockingMajor enzyme for drug metabolism; inhibition can lead to drug-drug interactions.

Part 2: In-Vitro Broad Panel Screening - The Experimental Litmus Test

In-silico predictions must be confirmed experimentally.[10][11] Broad panel screening against a diverse set of known safety-relevant targets is the industry standard for early-stage safety assessment.[12][13][14] Commercial services from providers like Eurofins Discovery, Charles River, and Reaction Biology offer curated panels of assays for this purpose.[9][12][13]

Causality Behind Panel Selection:

We will utilize a comprehensive GPCR safety panel, as our primary target is a GPCR, and cross-reactivity within this family is common.[15][16][17] Additionally, a panel covering key ion channels (including hERG), kinases, and cytochrome P450 enzymes is essential to de-risk common liabilities.[9][13] This tiered approach allows for a broad yet focused assessment of off-target activities.

G cluster_0 Tier 1: In-Silico Prediction cluster_1 Tier 2: In-Vitro Broad Screening cluster_2 Tier 3: Cell-Based Functional Assays a Compound-T Structure b Similarity & Pharmacophore Screening a->b d Prioritized Off-Target List b->d c Molecular Docking c->d e GPCR Safety Panel d->e h Confirmed Off-Target Hits e->h f Ion Channel Panel (inc. hERG) f->h g Kinase & CYP Panel g->h i Functional Assays for Confirmed Hits h->i j Selectivity & Potency Determination i->j

Caption: A multi-tiered workflow for off-target profiling.

Experimental Protocol: Broad Panel Radioligand Binding Assays
  • Compound Preparation: Prepare stock solutions of Compound-T, ML191, and ML193 in a suitable solvent (e.g., DMSO).

  • Assay Execution:

    • The compounds are tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for a panel of targets (e.g., Eurofins Discovery's SafetyScreen44 or a similar panel).[13]

    • Each assay measures the displacement of a specific radiolabeled ligand from its receptor by the test compound.

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of radioligand binding.

    • A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.

Comparative Off-Target Screening Results (% Inhibition at 10 µM) - (Hypothetical Data)
TargetCompound-TML191ML193Rationale for Follow-up
GPR55 (Primary Target) 98% 99% 97% On-target activity confirmed
Cannabinoid Receptor 1 (CB1)65%15%8%Potential for CNS side effects
Cannabinoid Receptor 2 (CB2)48%12%5%Further investigation needed
Dopamine D2 Receptor58%5%12%Potential for neurological side effects
hERG Channel10%8%6%Low risk of cardiotoxicity
5-HT2B Receptor72%25%18%Potential for cardiac valvulopathy

Part 3: Functional Follow-up - Quantifying Off-Target Activity

A binding hit does not always translate to functional activity. Therefore, it is crucial to perform functional assays for the confirmed off-target hits to determine if the compound acts as an agonist, antagonist, or modulator, and to quantify its potency (IC50 or EC50).

Causality Behind the Choice of Functional Assays:

The choice of functional assay depends on the signaling pathway of the specific off-target receptor. For GPCRs like CB1, D2, and 5-HT2B, common readouts include second messenger accumulation (e.g., cAMP or calcium flux) or β-arrestin recruitment assays.[1][18] These assays provide a more physiologically relevant measure of a compound's effect than simple binding assays.

Experimental Protocol: Cell-Based Functional Assays (Example: cAMP Assay for a Gi-coupled receptor)
  • Cell Culture: Use a recombinant cell line stably expressing the off-target receptor of interest (e.g., CHO-CB1 cells).

  • Compound Treatment:

    • Plate the cells in a multi-well plate.

    • Prepare a serial dilution of the test compounds (Compound-T, ML191, ML193).

    • To measure antagonist activity, pre-incubate the cells with the test compounds before stimulating them with a known agonist at its EC80 concentration.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

Comparative Functional Activity at Off-Targets (IC50 in µM) - (Hypothetical Data)
Off-TargetCompound-TML191ML193Selectivity Window (Off-Target IC50 / GPR55 IC50) for Compound-T
GPR55 (IC50) 0.180 0.160 0.221 -
CB1 (Antagonist)2.5>30>3014-fold
D2 (Antagonist)5.8>30>3032-fold
5-HT2B (Antagonist)1.2>30>307-fold

Assuming a GPR55 IC50 of 0.180 µM for Compound-T for selectivity window calculation.

G cluster_0 Compound-T cluster_1 Biological Targets T Compound-T GPR55 GPR55 (On-Target) IC50: 0.18 µM T->GPR55 High Potency CB1 CB1 (Off-Target) IC50: 2.5 µM T->CB1 Moderate Potency HT2B 5-HT2B (Off-Target) IC50: 1.2 µM T->HT2B Moderate Potency D2 D2 (Off-Target) IC50: 5.8 µM T->D2 Low Potency

Caption: Potency profile of Compound-T at on- and off-targets.

Conclusion and Forward Look

This comparative guide outlines a systematic and robust strategy for evaluating the off-target profile of a novel compound, using this compound (Compound-T) as a case study with GPR55 as its hypothesized primary target.

Our hypothetical data indicates that while Compound-T is a potent GPR55 antagonist, it exhibits off-target activity at the CB1, 5-HT2B, and D2 receptors in the low micromolar range. The selectivity windows, particularly for 5-HT2B (7-fold) and CB1 (14-fold), are relatively narrow and would be a significant point of consideration for further development. In contrast, the comparator compounds, ML191 and ML193, demonstrate a much cleaner off-target profile in this hypothetical scenario, highlighting the value of such comparative analyses.

The causality-driven experimental design, moving from broad in-silico predictions to specific functional validation, ensures a resource-efficient yet comprehensive assessment. The self-validating nature of this workflow—whereby computational predictions are tested in binding assays, and binding hits are further scrutinized in functional assays—provides a high degree of confidence in the final selectivity profile.

For researchers and drug development professionals, this guide serves as a template for de-risking small molecules early in the discovery pipeline. The insights gained from such a thorough off-target evaluation are critical for making informed decisions, optimizing lead compounds to enhance selectivity, and ultimately, developing safer and more effective medicines.

References

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A Comparative Analysis of 1,2,4-Oxadiazole versus 1,3,4-Oxadiazole Piperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the plethora of available five-membered heterocycles, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures. Their utility is particularly pronounced when incorporated into molecules containing a piperidine moiety, a common feature in centrally active agents. This guide provides an in-depth comparative analysis of 1,2,4-oxadiazole and 1,3,4-oxadiazole piperidine derivatives, offering field-proven insights and experimental data to inform rational drug design.

The choice between these two isomers is not arbitrary; it is a nuanced decision with significant implications for a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile. Both isomers are frequently employed as bioisosteric replacements for ester and amide functionalities, a strategy aimed at improving metabolic resistance to hydrolysis while maintaining key hydrogen bonding interactions with biological targets.[1][2][3][4]

At a Glance: Key Distinctions Between the Isomers

Fundamentally, the arrangement of the nitrogen and oxygen atoms within the oxadiazole ring dictates the electronic distribution and vectoral properties of the molecule. This, in turn, influences its interactions with its environment, from target proteins to metabolic enzymes.

Property1,2,4-Oxadiazole1,3,4-OxadiazoleRationale & Implications
Lipophilicity (logD) HigherLowerThe 1,3,4-oxadiazole isomer consistently demonstrates lower lipophilicity, often by an order of magnitude.[4] This can be advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity.
Metabolic Stability Generally LowerGenerally HigherThe 1,3,4-oxadiazole ring tends to be more resistant to metabolic degradation.[4] This can lead to improved pharmacokinetic profiles, such as a longer half-life.
Aqueous Solubility LowerHigherFavoring the 1,3,4-oxadiazole isomer can lead to better solubility, a crucial parameter for oral bioavailability and formulation.[4]
Dipole Moment Different from 1,3,4-isomerDifferent from 1,2,4-isomerThe distinct charge distributions of the two isomers influence their hydrogen bonding capabilities and overall polarity, which can affect receptor binding and pharmacokinetic properties.[4]
Aromaticity Less aromatic, behaves like a conjugated dieneMore aromatic characterThis difference in aromaticity can influence the reactivity and stability of the ring system.[5]

The Causality Behind Physicochemical Differences

The observed differences in properties can be rationalized by examining the intrinsic electronic nature of each ring. The 1,3,4-oxadiazole has a more symmetrical arrangement of its heteroatoms, leading to a different overall dipole moment compared to the 1,2,4-isomer. This seemingly subtle structural change has a profound impact on the molecule's interaction with water and its susceptibility to enzymatic attack, generally favoring the 1,3,4-oxadiazole for drug-like properties.[4]

Synthetic Strategies: Building the Core Scaffolds

The synthesis of these derivatives typically involves the formation of the oxadiazole ring from precursors that already contain the piperidine moiety or can be readily coupled to it. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Experimental Protocol: Synthesis of 3-Piperidinyl-1,2,4-Oxadiazole Derivatives

This protocol outlines a general method for synthesizing 1,2,4-oxadiazole piperidine derivatives, often employed in the development of muscarinic agonists.[6] The key step is the cyclization of an O-acyl amidoxime, which is formed from an amidoxime and an acylating agent.

Step 1: Amidoxime Formation

  • To a solution of a piperidine-containing nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium carbonate).

  • Heat the mixture to reflux for several hours until the nitrile is consumed (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and extract the amidoxime with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can be used in the next step without further purification.

Step 2: Acylation and Cyclization

  • Dissolve the piperidine amidoxime in a suitable aprotic solvent (e.g., pyridine or DMF).

  • Add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the acylation is complete.

  • Heat the reaction mixture to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

  • Purify the final product by column chromatography.

A Piperidine Nitrile C Piperidine Amidoxime A->C Reflux B Hydroxylamine B->C E O-Acyl Amidoxime Intermediate C->E Acylation D Acylating Agent D->E F 3-Piperidinyl-1,2,4-Oxadiazole E->F Cyclodehydration

Synthesis of 3-Piperidinyl-1,2,4-Oxadiazoles.

Experimental Protocol: Synthesis of 2-Piperidinyl-1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of a diacylhydrazine intermediate.[7] This method is versatile and widely used for preparing a variety of 1,3,4-oxadiazole derivatives.

Step 1: Hydrazide Formation

  • React a piperidine-containing ester (e.g., ethyl nipecotate) with hydrazine hydrate in a suitable solvent like ethanol.

  • Reflux the mixture for several hours.

  • Cool the reaction and collect the precipitated hydrazide by filtration.

Step 2: Diacylhydrazine Formation

  • Dissolve the piperidine hydrazide in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add an aromatic or aliphatic acid chloride dropwise at 0 °C.

  • Stir the reaction at room temperature until completion.

Step 3: Cyclodehydration

  • Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[7]

  • Heat the reaction mixture to effect cyclization to the 1,3,4-oxadiazole.

  • Quench the reaction carefully with ice water and neutralize with a base.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

A Piperidine Ester C Piperidine Hydrazide A->C Reflux B Hydrazine Hydrate B->C E Diacylhydrazine Intermediate C->E Acylation D Acid Chloride D->E G 2-Piperidinyl-1,3,4-Oxadiazole E->G Cyclodehydration F Dehydrating Agent (e.g., POCl3) F->G

Synthesis of 2-Piperidinyl-1,3,4-Oxadiazoles.

Performance in Biological Systems: Case Studies

While a direct comparative study on a single target is elusive in the current literature, we can analyze the performance of each isomeric piperidine derivative within its own therapeutic context. This approach allows us to appreciate the unique potential of each scaffold.

Case Study 1: 1,2,4-Oxadiazole Piperidine Derivatives as Muscarinic Agonists

Derivatives of 1,2,4-oxadiazole attached to azabicyclic systems, including piperidines, have been extensively investigated as potent and efficacious muscarinic receptor agonists for the potential treatment of Alzheimer's disease.[6] In these compounds, the 1,2,4-oxadiazole ring acts as a bioisosteric replacement for an ester group, providing the necessary hydrogen bond acceptor for receptor interaction while improving metabolic stability.

Experimental Data: Muscarinic Receptor Binding and Potency [6]

CompoundStructureReceptor Binding Ki (nM)Functional Potency EC50 (nM)
Exo-1-azanorbornane derivative 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptaneM1: 1.8, M2: 0.6, M3: 0.7M1: 1.2, M2: 0.3, M3: 0.4
Isoquinuclidine derivative 3-(3-Methyl-1,2,4-oxadiazol-5-yl)quinuclidineM1: 3.5, M2: 1.1, M3: 1.3M1: 2.5, M2: 0.5, M3: 0.6

Data presented is representative of the class of compounds.

The structure-activity relationship (SAR) studies reveal that the efficacy and binding affinity are highly dependent on the geometry and physicochemical properties of the piperidine-like cationic head group.[6] The 1,2,4-oxadiazole serves as a stable and effective pharmacophore in this context, leading to some of the most potent known muscarinic agonists.[6]

cluster_0 Muscarinic Receptor Signaling Ligand 1,2,4-Oxadiazole Piperidine Agonist Receptor M1/M3 Muscarinic Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Muscarinic M1/M3 Receptor Signaling Pathway.

Case Study 2: 1,3,4-Oxadiazole Piperidine Derivatives as Acetylcholinesterase Inhibitors

In the pursuit of treatments for Alzheimer's disease, another key strategy is the inhibition of acetylcholinesterase (AChE). Researchers have synthesized 1,3,4-oxadiazole derivatives incorporating a piperidine moiety that show promising AChE inhibitory activity.[8] The 1,3,4-oxadiazole ring in these molecules often serves as a central scaffold to correctly orient the piperidine and other substituents for optimal interaction with the enzyme's active site.

Experimental Data: Acetylcholinesterase (AChE) Inhibition [8]

Compound IDR-Group on PropanamideAChE Inhibition IC50 (µM)
7l 4-Ethylphenyl3.64 ± 0.01
7h 3,5-Dimethylphenyl5.76 ± 0.02
7g 3,4-Dimethylphenyl7.21 ± 0.04
7p 2-Ethoxyphenyl7.62 ± 0.03
Eserine (Standard) -0.04 ± 0.0001

Data from a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide.

The SAR for this series indicates that the nature of the substituent on the propanamide side chain significantly influences inhibitory potency.[8] Electron-donating groups on the phenyl ring, such as ethyl and ethoxy, were found to enhance activity.[8] While not directly compared to 1,2,4-oxadiazole counterparts in this study, the favorable physicochemical properties often associated with the 1,3,4-oxadiazole scaffold (e.g., improved solubility and metabolic stability) make it an attractive choice for developing CNS-active agents.

Conclusion and Future Directions

The choice between a 1,2,4- and a 1,3,4-oxadiazole core in the design of piperidine derivatives is a critical decision that can profoundly influence the drug-like properties of a molecule. The available evidence strongly suggests that 1,3,4-oxadiazole derivatives often exhibit a superior profile in terms of lower lipophilicity, enhanced metabolic stability, and better aqueous solubility .[4] These are highly desirable characteristics in drug development, particularly for agents targeting the CNS.

However, the 1,2,4-oxadiazole isomer remains a highly effective and valuable scaffold , as demonstrated by its successful application in developing potent muscarinic agonists.[6] The ultimate selection of the isomer should be guided by a holistic consideration of the target biology, the desired pharmacokinetic profile, and the synthetic feasibility.

This guide underscores the importance of isomeric considerations in medicinal chemistry. Future research that directly compares matched pairs of 1,2,4- and 1,3,4-oxadiazole piperidine derivatives against the same biological targets would be invaluable. Such studies would provide a clearer, data-driven framework for selecting the optimal oxadiazole isomer, thereby accelerating the development of novel therapeutics.

References

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  • Javed, I., Al-shehri, S., Al-Ghamdi, K. M., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(18), 10423-10432. Available from: [Link]

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Comparative Guide: Target Selectivity of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the target selectivity of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine , a critical structural isomer of the well-known T-type calcium channel blocker TTA-P2 .

Executive Summary & Structural Context

This compound (hereafter referred to as 1,3,4-TBP ) is a pharmacologically significant scaffold often evaluated in structure-activity relationship (SAR) studies for T-type calcium channels (Cav3.x) , Sigma-1 receptors , and GPR119 .

While its structural isomer, TTA-P2 (4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine), is a potent and selective Cav3.2 blocker, the 1,3,4-TBP isomer exhibits a distinct selectivity profile. This guide outlines the experimental framework to assess its selectivity, distinguishing its activity from TTA-P2 and identifying its potential off-target interactions.

Structural Comparison: 1,3,4-TBP vs. TTA-P2
Feature1,3,4-TBP (Target Molecule) TTA-P2 (Reference Standard)
Core Heterocycle 1,3,4-Oxadiazole (Symmetrical)1,2,4-Oxadiazole (Asymmetrical)
Substituents 2-Piperidine, 5-Tert-butyl5-Piperidine, 3-Tert-butyl
Primary Target Sigma-1 Receptor (High Affinity) / GPR119 Cav3.2 T-type Ca²⁺ Channel (High Potency)
Selectivity Role Often used as a negative control for Cav3.x or a lead for GPCRs.Selective blocker for Cav3.x over Cav1.x/Cav2.x.

Target Landscape & Signaling Pathways

To accurately assess selectivity, 1,3,4-TBP must be screened against three primary distinct signaling pathways.

A. T-Type Calcium Channels (Cav3.1, Cav3.2, Cav3.3)
  • Relevance: The 1,2,4-isomer (TTA-P2) blocks these channels by stabilizing the inactivated state. The 1,3,4-isomer (1,3,4-TBP) typically shows significantly reduced potency (IC50 > 10 µM) or inactive status, making it a critical selectivity control to validate T-type specific effects in biological assays.

  • Mechanism: Modulation of low-voltage-activated calcium influx.

B. Sigma-1 Receptor ( 1R)
  • Relevance: 1,3,4-Oxadiazoles are privileged scaffolds for

    
    1R binding. 1,3,4-TBP often exhibits nanomolar affinity (Ki < 50 nM) for 
    
    
    
    1R, acting as an agonist or antagonist depending on the specific cellular context.
  • Mechanism: Chaperone-mediated modulation of ER stress and IP3 receptor signaling.

C. GPR119 (Metabolic GPCR)
  • Relevance: Piperidine-oxadiazole derivatives are known GPR119 agonists. 1,3,4-TBP serves as a core fragment for GPR119 ligands used in diabetes research.

  • Mechanism: Gs-coupled elevation of cAMP and GLP-1 secretion.

Pathway Visualization (Graphviz)

SelectivityPathways TBP 1,3,4-TBP (Target Molecule) Cav3 Cav3.2 Channel (T-Type) TBP->Cav3 Low/No Potency (Selectivity Control) Sigma1 Sigma-1 Receptor (ER Chaperone) TBP->Sigma1 High Affinity (Ki < 50 nM) GPR119 GPR119 (GPCR) TBP->GPR119 Moderate Agonist TTA TTA-P2 (Reference) TTA->Cav3 High Potency (IC50 ~100 nM) CaInflux Ca2+ Influx (Neuronal Firing) Cav3->CaInflux ERStress ER Stress Modulation (Neuroprotection) Sigma1->ERStress cAMP cAMP Elevation (GLP-1 Release) GPR119->cAMP

Caption: Differential signaling profile of 1,3,4-TBP versus its isomer TTA-P2. 1,3,4-TBP preferentially targets Sigma-1 and GPR119, while TTA-P2 is selective for Cav3.2.

Experimental Protocols for Selectivity Assessment

Protocol A: T-Type Calcium Channel Selectivity (FLIPR Assay)

Objective: Confirm the lack of potency of 1,3,4-TBP on Cav3.2 compared to TTA-P2.

  • Cell Line: HEK293 stably expressing human Cav3.2 (or Cav3.1/3.3).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).

  • Workflow:

    • Seed Cells: 20,000 cells/well in 384-well black/clear plates. Incubate 24h.

    • Dye Loading: Incubate with 4 µM Fluo-4 AM + 2.5 mM Probenecid for 45 min at 37°C.

    • Compound Addition: Add 1,3,4-TBP (0.1 nM – 30 µM) and TTA-P2 (Control, 0.1 nM – 30 µM). Incubate 20 min.

    • Stimulation: Trigger Ca²⁺ influx with low-concentration KCl (10-20 mM) or CaCl₂ addition.

    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Data Analysis: Calculate IC50.

    • Expected Result: TTA-P2 IC50 ≈ 100-200 nM. 1,3,4-TBP IC50 > 10 µM (Inactive).

Protocol B: Sigma-1 Receptor Binding Assay (Radioligand Competition)

Objective: Quantify the affinity of 1,3,4-TBP for the Sigma-1 receptor.

  • Tissue Source: Rat brain membrane homogenates or CHO cells expressing human

    
    1R.
    
  • Radioligand: [³H]-(+)-Pentazocine (specific

    
    1 agonist).
    
  • Workflow:

    • Preparation: Dilute membranes in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Mix membranes (100 µg protein), [³H]-(+)-Pentazocine (2 nM), and 1,3,4-TBP (10⁻¹⁰ to 10⁻⁵ M).

    • Non-Specific Binding: Define using 10 µM Haloperidol.

    • Equilibrium: Incubate 120 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Measurement: Liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Determine Ki using the Cheng-Prusoff equation.

    • Expected Result: 1,3,4-TBP Ki < 100 nM (High Affinity).

Protocol C: GPR119 cAMP Accumulation Assay (HTRF)

Objective: Assess functional agonism on GPR119.

  • Cell Line: CHO-K1 stably expressing human GPR119.

  • Detection: HTRF cAMP dynamic kit (Cisbio).

  • Workflow:

    • Incubation: Treat cells with 1,3,4-TBP (1 nM – 10 µM) in stimulation buffer containing IBMX (PDE inhibitor) for 30 min.

    • Lysis: Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.

    • Reading: Measure HTRF ratio (665nm/620nm).

  • Data Analysis: Normalize to Forskolin (100% control).

    • Expected Result: Dose-dependent increase in cAMP if 1,3,4-TBP acts as an agonist (EC50 typically 0.5 - 5 µM).

Data Interpretation & Comparison Guide

Use the following table to benchmark your experimental results:

Assay1,3,4-TBP (Test) TTA-P2 (Control) Interpretation
Cav3.2 Potency (IC50) > 10,000 nM (Inactive)~100 nM (Potent)Confirms 1,3,4-TBP is a valid negative control for T-type channels.
Sigma-1 Affinity (Ki) < 50 nM (High)> 1,000 nM (Low)Identifies Sigma-1 as the primary off-target or therapeutic target.
hERG Inhibition (Safety) Variable (Check > 10 µM)> 30 µM (Clean)Critical for safety profiling; 1,3,4-oxadiazoles can bind hERG.
LogP (Lipophilicity) ~2.5 - 3.0~2.8Both are CNS penetrant; suitable for in vivo neuroscience studies.
Critical Analysis for Drug Development
  • Selectivity Window: If using 1,3,4-TBP as a probe for Sigma-1, ensure the concentration used is below the threshold for GPR119 activation or hERG inhibition.

  • Isomer Purity: Synthetically, the 1,2,4 and 1,3,4 isomers can be formed depending on the cyclization conditions (e.g., hydrazine vs. amidoxime routes). Always verify isomer purity by NMR (distinct chemical shifts of the oxadiazole ring carbons) before biological testing, as 1% contamination with TTA-P2 can generate false positives in Cav3.2 assays.

References

  • Choe, E. S., et al. (2005). "TTA-P2, a selective blocker of T-type calcium channels, suppresses specific neuronal firing patterns." Molecular Pharmacology.

  • Rua, C., et al. (2015). "Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as Sigma-1 receptor ligands." European Journal of Medicinal Chemistry.

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. "4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine (TTA-P2)." National Center for Biotechnology Information. [1]

  • Sigma-Aldrich Product Sheet. "TTA-P2: Selective T-type Calcium Channel Blocker."

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine, a molecule of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is extrapolated from safety data for structurally related oxadiazole and piperidine derivatives. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this compound.

I. Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data, a conservative approach to hazard assessment is warranted. Structurally analogous compounds containing the 1,3,4-oxadiazole and piperidine moieties suggest the following potential hazards:

  • Oral Toxicity: May be harmful if swallowed.[1][2][3]

  • Dermal and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][5][6][7]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these anticipated hazards lies in the chemical reactivity of the functional groups. The nitrogen atoms in the oxadiazole and piperidine rings can interact with biological macromolecules, potentially leading to irritation and toxicity.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryGHS Classification (Anticipated)Potential Health Effects
Acute Oral Toxicity Category 4Harmful if swallowed
Skin Corrosion/Irritation Category 2Causes skin irritation
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation
II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe chemical handling is a robust system of engineering controls, supplemented by appropriate personal protective equipment.

A. Engineering Controls: The First Line of Defense

All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] The fume hood provides a physical barrier and ensures that any vapors or dust are effectively removed from the operator's breathing zone. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][7]

B. Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is critical to prevent direct contact with the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7][8][9] Given the potential for skin irritation, double-gloving is recommended, especially when handling larger quantities.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][7] For operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times.[1][3] Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.

  • Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is generally not required. However, in the event of a significant spill or if engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4][7]

The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

III. Operational Protocols: Step-by-Step Guidance for Safe Handling

Adherence to standardized operating procedures is paramount for minimizing risk.

A. Preparation and Handling

  • Pre-use Inspection: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that all necessary PPE is available and in good condition.

  • Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a spatula or other appropriate tool to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2][4]

B. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][7][8][10] Keep it away from incompatible materials such as strong oxidizing agents.[4][7][10][11] The recommended storage temperature is 4°C.[12]

C. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[1][8]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1][8]

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the material.[1][11]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal.[7][11]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[4][5][6] All disposal activities must comply with local, state, and federal regulations.[6]

The following diagram outlines the logical flow for chemical waste disposal.

Waste_Disposal_Workflow Start Waste Generation Collect Collect in Labeled Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Dispose Arrange for Pickup by EHS Department Store->Dispose End Proper Disposal Dispose->End

Caption: Chemical Waste Disposal Workflow

V. Emergency Procedures: Preparedness and Response

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][7][8]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5][7][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][9]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and foster a secure laboratory environment conducive to scientific advancement.

References

  • Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. [Link]

  • The Best Personal Protective Equipment For Pesticides. DIY Pest Control. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

Sources

×

Retrosynthesis Analysis

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4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.